2-Bromo-6-chlorophenacyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-bromo-6-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBBCJGHUYGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-Bromo-6-chlorophenacyl bromide
Executive Summary
2-Bromo-6-chlorophenacyl bromide (CAS: 1261604-22-1) is a highly specialized vicinal dihalo-ketone intermediate used primarily in the synthesis of sterically congested heterocyclic pharmacophores.[1][2] Characterized by its 2,6-dihalo substitution pattern on the phenyl ring, this compound offers unique steric properties that influence the conformation of downstream drug targets, particularly in the development of kinase inhibitors and ion channel modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
Nomenclature and Identifiers[4][8]
-
IUPAC Name: 2-bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one[1]
-
Common Synonyms:
,2-dibromo-6-chloroacetophenone; 2-Bromo-6-chlorophenacyl bromide[1] -
SMILES: O=C(CBr)C1=C(Cl)C=CC=C1Br[1]
Structural Specifications
The molecule features an acetophenone core with an electrophilic
| Property | Value | Unit |
| Molecular Formula | - | |
| Molecular Weight | 312.39 | g/mol |
| Physical State | Solid (Crystalline) | - |
| Melting Point | 45–50 (Predicted) | °C |
| Solubility | Soluble in DCM, CHCl | - |
| Reactivity Class | - |
Synthesis Protocol
Objective: Preparation of 2-Bromo-6-chlorophenacyl bromide via regioselective
Retrosynthetic Analysis
The most reliable route involves the electrophilic bromination of the parent ketone, 2'-bromo-6'-chloroacetophenone.[1] Due to the deactivated nature of the aromatic ring (electron-withdrawing Br/Cl groups), ring bromination is suppressed, favoring the enol-driven side-chain bromination.[1]
Experimental Workflow (Standardized)
-
Precursor: 2'-Bromo-6'-chloroacetophenone[1]
-
Reagent: Pyridinium Tribromide (Py
HBr ) or Copper(II) Bromide (CuBr )[1] -
Solvent: 1:1 Ethyl Acetate / Chloroform (for CuBr
) or Acetic Acid (for Py HBr )
Step-by-Step Protocol (CuBr
Method)
-
Dissolution: Dissolve 10 mmol of 2'-bromo-6'-chloroacetophenone in 50 mL of ethyl acetate/chloroform (1:1 v/v).
-
Reagent Addition: Add 20 mmol (2.0 equiv) of finely powdered CuBr
. The heterogenous mixture ensures controlled release of bromine.[1] -
Reflux: Heat the suspension to reflux (approx. 70°C) with vigorous stirring. The evolution of HBr gas (white fumes) indicates reaction progress.[1]
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (
) will convert to the mono-bromo product ( ).[1] -
Workup: Cool to RT. Filter off the Copper(I) bromide (CuBr) byproduct.[1]
-
Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from cold hexane/ethanol to yield off-white needles.[1]
Synthesis Pathway Visualization
Figure 1: Mechanistic pathway for the regioselective alpha-bromination of the acetophenone precursor.
Reactivity & Applications
The core utility of 2-Bromo-6-chlorophenacyl bromide lies in its dual electrophilicity.[1] The carbon bearing the bromine (
The Hantzsch Thiazole Synthesis
This is the primary application for this intermediate.[1] Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles.[1] The 2-bromo-6-chlorophenyl group at the 4-position of the thiazole ring provides a bulky, lipophilic anchor often required for potency in GPCR ligands.[1]
Reaction Mechanism (Hantzsch)[1]
-
S_N2 Attack: The sulfur atom of the thioamide attacks the
-carbon, displacing bromide.[1] -
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water drives aromatization to the thiazole.[1]
Figure 2: The Hantzsch Thiazole Synthesis pathway utilizing 2-Bromo-6-chlorophenacyl bromide.[1]
Safety & Handling Protocols
Warning: This compound is a potent lachrymator and skin corrosive .[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1][4]
References
-
BLD Pharm. (2023).[1] Product Analysis: 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1).[1][2][3] Retrieved from
-
Apollo Scientific. (2023).[1] Safety Data Sheet: 2-Bromo-6-chlorophenacyl bromide. Retrieved from
-
King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.[1] (Foundational method for
-bromination). -
Echemi. (2023).[1] Chemical Properties of Phenacyl Bromide Derivatives. Retrieved from
Sources
- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Bromo-2'-chloroacetophenone | 5000-66-8 [chemicalbook.com]
Solubility of 2-Bromo-6-chlorophenacyl bromide in Organic Solvents
Executive Summary
2-Bromo-6-chlorophenacyl bromide (CAS: 1261604-22-1 ), systematically known as 2-bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one , is a highly specialized
This guide provides a technical analysis of its solubility across solvent classes, establishing protocols for dissolution, purification, and stability management. Researchers must treat this compound as a potent lachrymator and an active alkylating agent.
Physicochemical Identity
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.
| Property | Data |
| Systematic Name | 2-bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one |
| CAS Number | 1261604-22-1 |
| Molecular Formula | |
| Molecular Weight | 312.39 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Polarity | Moderate (Dipole moment driven by |
| LogP (Predicted) | ~3.2 – 3.5 (Lipophilic) |
Structural Impact on Solubility
The 2,6-disubstitution pattern creates a "steric pocket" around the carbonyl group. While this reduces the rate of nucleophilic attack at the carbonyl carbon, it does not significantly hinder the solubility in non-polar solvents. The lipophilic halogen atoms facilitate dissolution in chlorinated and aromatic solvents, while the polar ketone allows solubility in polar aprotic media.
Solubility Profile
The following data categorizes solvent compatibility based on polarity, dielectric constant, and potential for chemical incompatibility (solvolysis).
Quantitative Solubility Estimates (at 25°C)
Note: Values are empirical estimates based on structural analogs (e.g., 2,6-dichlorophenacyl bromide).
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |
| Chlorinated | Dichloromethane (DCM) | High | >150 mg/mL | Primary Choice for reactions & transfers. |
| Chloroform | High | >150 mg/mL | Excellent for NMR and synthesis. | |
| Polar Aprotic | Acetone | High | >100 mg/mL | Good for rapid dissolution; difficult to dry. |
| Ethyl Acetate | High | >80 mg/mL | Ideal for extraction and TLC spotting. | |
| THF (Anhydrous) | High | >100 mg/mL | Preferred for organometallic couplings. | |
| Acetonitrile (MeCN) | Moderate | 50–80 mg/mL | Standard for nucleophilic substitutions ( | |
| Polar Protic | Methanol | Moderate | 20–50 mg/mL | Caution: Risk of hemiacetal formation over time. |
| Ethanol | Moderate | 15–40 mg/mL | Suitable for recrystallization (hot). | |
| Non-Polar | Toluene | Moderate | 30–60 mg/mL | Good for high-temp reactions. |
| Hexanes / Heptane | Low | <5 mg/mL | Antisolvent for precipitation/crystallization. | |
| Aqueous | Water | Insoluble | <0.1 mg/mL | Immiscible; use for washing organic layers. |
Critical Solvent Incompatibilities
-
DMSO (Dimethyl Sulfoxide): While highly soluble, phenacyl bromides can undergo Kornblum Oxidation in DMSO, converting the
group to an aldehyde or glyoxal derivative upon heating or prolonged storage. Use fresh, anhydrous DMSO only if necessary and process immediately. -
Amines (Pyridine, Triethylamine): Do not use as solvents. These will react instantly via
to form quaternary ammonium salts.
Experimental Protocols
Protocol A: Self-Validating Solubility Determination
Since batch purity affects saturation limits, use this workflow to determine exact solubility for your specific application.
Caption: Step-wise gravimetric determination of saturation limits.
Protocol B: Purification via Recrystallization
The 2,6-disubstituted structure often leads to lower melting points and higher solubility in organic solvents compared to para-substituted isomers, making recrystallization challenging.
Solvent System: Ethanol (95%) or Hexane/Ethyl Acetate (10:1).
-
Dissolution: Place crude 2-Bromo-6-chlorophenacyl bromide in a flask. Add minimum hot Ethanol (approx. 60°C).
-
Note: Do not boil excessively to prevent solvolysis.
-
-
Filtration: If insoluble particles remain (inorganic salts), filter rapidly while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C.
-
Troubleshooting: If "oiling out" occurs (common with low MP solids), re-heat and add a drop of seed crystal or scratch the glass. Alternatively, switch to a Hexane/EtOAc system: dissolve in min. EtOAc, then add warm Hexane until turbid.
-
-
Isolation: Filter crystals and wash with cold Hexane. Dry under vacuum at room temperature (avoid heat).
Reactivity & Stability Logic
The solubility of this compound is intrinsically linked to its reactivity. The
Mechanistic Considerations
-
Hydrolysis: In wet solvents (wet Acetone/MeCN), water attacks the carbonyl or displaces the bromide, leading to 2-bromo-6-chlorobenzoic acid or
-hydroxy ketones . -
Lachrymatory Nature: The compound releases vapors that irritate mucous membranes. High solubility in volatile solvents (DCM, Ether) increases this risk during evaporation.
Caption: Potential degradation pathways in common solvents.
Safety & Handling
-
Lachrymator: Handle only in a functioning fume hood.
-
Skin Contact: Solutions in DCM/DMSO penetrate skin rapidly, carrying the toxic alkylating agent into the bloodstream. Double-gloving (Nitrile) is mandatory.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.
References
-
PubChem. (n.d.).[3] Compound Summary: Phenacyl Bromide Derivatives. National Library of Medicine.[3] Retrieved from [Link]
Sources
Safety Data Sheet (SDS) for 2-Bromo-6-chlorophenacyl bromide handling
Document Control:
-
IUPAC Name: 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one[1]
-
Hazard Class:
-Halogenated Acetophenone (Lachrymator/Alkylator)[1]
Molecular Intelligence & Hazard Mechanism[1]
To safely handle 2-Bromo-6-chlorophenacyl bromide, one must understand why it is hazardous. It is not merely a "toxic chemical"; it is a designed alkylating agent with a specific biological mechanism of action.
Structural Reactivity
This molecule possesses a "warhead": the
-
Electrophilicity: The carbonyl group withdraws electron density from the alpha carbon, while the bromine atom (a good leaving group) further polarizes the C-Br bond. This makes the alpha carbon highly susceptible to nucleophilic attack (
). -
Biological Target: Upon contact with biological tissue, this electrophile rapidly alkylates cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) in sensory nerve endings. This covalent modification triggers massive calcium influx, interpreted by the brain as burning pain and inducing the lachrymatory (tear-gas) response.
Quantitative Hazard Profile
Note: Specific toxicological data for this isomer is extrapolated from the structural analogue 2-Bromoacetophenone (CAS 70-11-1).[1]
| Property | Value/Description | Implication |
| Physical State | Solid (Crystalline) | Dust generation is the primary exposure vector.[1] |
| Vapor Pressure | Low, but significant | Sublimation can occur; open vessels will contaminate hood atmosphere. |
| Skin Corrosion | Category 1B | Causes irreversible skin damage; onset may be delayed. |
| Acute Toxicity | Oral/Inhalation | Fatal if inhaled in high concentrations (pulmonary edema). |
| Warning Property | Lachrymator | Immediate eye irritation serves as a "leak detector." |
Engineering Controls & PPE (The Barrier Strategy)
Relying solely on technique is insufficient. You must construct a physical barrier system.
The Containment Hierarchy
-
Primary Barrier: Chemical Fume Hood.[3][4][5][6][7] Mandatory. Face velocity must be verified >100 fpm. Sash must be at the lowest working position.
-
Secondary Barrier: Weighing operations must occur inside the hood. If the balance is outside, the solid must be transferred in a tared, sealed secondary container.
-
Static Control: Use an anti-static gun or ionizer during weighing. Electrostatically charged crystals can "jump" onto gloves or bench surfaces, creating invisible contamination.
Personal Protective Equipment (PPE)
Standard nitrile gloves are permeable to small halogenated aromatics over time.
-
Hand Protection:
-
Routine Handling:Double Nitrile Gloves (minimum 5 mil outer). Change immediately upon splash.
-
Spill Cleanup:Silver Shield / Laminate Gloves . These provide the only true permeation resistance against phenacyl bromides.
-
-
Eye Protection: Chemical Splash Goggles (unvented or indirect vent). Safety glasses are insufficient due to the lachrymatory vapor risk.
-
Respiratory: If working outside a hood (strictly prohibited except in emergencies), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) and P100 cartridges is required.
Operational Protocol: Synthesis & Handling
Workflow Logic
The goal is to maintain a "Closed System" from storage to reaction flask.
Figure 1: Safe handling workflow emphasizing temperature equilibration and dust minimization.
Step-by-Step Procedure
-
Preparation:
-
Place a "Lachrymator in Use" sign on the fume hood sash.
-
Prepare a Quench Solution (see Section 4) before opening the reagent bottle.
-
Line the hood work surface with absorbent pads (plastic side down) to capture invisible dust.
-
-
Weighing (The High-Risk Step):
-
Never weigh this compound on an open bench.
-
If the balance is in the hood: Use a disposable anti-static boat.
-
If the balance is external: Tare a screw-top vial.[1] Add the solid inside the hood. Cap tightly. Weigh the sealed vial. Return to the hood to dispense.
-
-
Reaction Setup:
-
Dissolve the solid immediately. Solutions are safer than solids (lower vapor pressure/dust risk).
-
Use septa and syringes/cannulas for transfers to avoid opening flasks.
-
-
Monitoring:
Decontamination & Quenching Strategy[9]
You must chemically destroy the "warhead" (the C-Br bond) before disposal.[1] Relying on simple dilution is negligent.
The Chemistry of Decontamination
We utilize a Soft Nucleophile to displace the bromide.
-
Reagent: Sodium Thiosulfate (
) or Sodium Sulfite. -
Mechanism:
reaction. The thiosulfate attacks the -carbon, displacing the bromide and forming a Bunte salt (water-soluble, non-volatile, and non-lachrymatory).[1]
Quench Protocol
Recipe: 10% w/v Sodium Thiosulfate in water (optional: add 5% Sodium Carbonate to neutralize HBr byproducts).
-
Glassware: Rinse all contaminated spatulas, flasks, and weigh boats with the Quench Solution.
-
Spills: Cover solid spills with Quench Solution-soaked paper towels. Let sit for 15 minutes. Wipe up.[3][6][7][8][9][10]
-
Reaction Mixture: If the reaction fails or has excess reagent, add Quench Solution and stir vigorously for 30 minutes. Check pH (keep basic) to prevent reversal.
Figure 2: Chemical mechanism for neutralizing alpha-bromo ketones.[1]
Emergency Response
Principle: "Dilution is the solution to pollution" applies to the body, but "Fresh Air" is the cure for the lungs.
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Flush for 15 mins . Hold eyelids open. | Physical removal of the alkylator is critical to prevent corneal opacity. |
| Skin Contact | Soap & Water .[4][5][7][8][11] Do NOT use ethanol. | Ethanol increases skin permeability, driving the alkylator deeper into the dermis. |
| Inhalation | Fresh Air immediately . | Remove the trigger for TRPA1 activation. Supplemental oxygen may be needed if pulmonary edema develops. |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[3][4][5][6][7][8][10] | Vomiting re-exposes the esophagus to the corrosive agent. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Establishes the mechanism of lachrymators). [Link][1]
-
PubChem. (n.d.). Compound Summary for CAS 1261604-22-1 (2-Bromo-6-chlorophenacyl bromide). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
- 1. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1261604-22-1|2-Bromo-6-chlorophenacyl bromide|BLD Pharm [bldpharm.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. fishersci.com [fishersci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. fishersci.ie [fishersci.ie]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
2-Bromo-6-chlorophenacyl bromide melting point and boiling point data
An In-Depth Technical Guide to 2-Bromo-6-chlorophenacyl bromide[1]
Executive Summary
2-Bromo-6-chlorophenacyl bromide (IUPAC: 2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone) is a highly specialized halogenated building block used primarily in the synthesis of poly-substituted heterocycles, such as imidazoles and thiazoles, within medicinal chemistry.[1][2][3][4][5][6][7][8][9] Due to its specific substitution pattern (
This technical guide provides a comprehensive analysis of its physicochemical properties, addressing the scarcity of public experimental data by synthesizing predictive models with analog-based benchmarking. It further details the requisite protocols for synthesis, purification, and safe thermal characterization.
Part 1: Chemical Identity & Physicochemical Profile[8][9][10][11]
The molecule is characterized by a "phenacyl bromide" core (an
Table 1: Core Chemical Specifications
| Property | Data | Source/Method |
| IUPAC Name | 2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone | Nomenclature Standard |
| CAS Registry Number | 1261604-22-1 | Chemical Abstracts Service |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 312.39 g/mol | Calculated |
| SMILES | O=C(CBr)C1=C(Cl)C=CC=C1Br | Structural String |
| Appearance | Off-white to yellow low-melting solid or oil | Analog Inference |
| Lachrymator Status | High (Potent alkylating agent) | Class Property |
Part 2: Melting Point & Boiling Point Data
Experimental thermal data for this specific isomer is rarely reported in open literature due to its status as a transient intermediate rather than a final API. However, accurate working ranges can be derived by bracketing the compound against structurally validated analogs.
The "Missing Data" Paradox
Unlike the para-isomer (4-chlorophenacyl bromide), which forms stable crystals (MP 96°C), the 2,6-disubstitution forces the carbonyl group out of planarity with the phenyl ring. This disruption of
Table 2: Comparative Thermal Analysis (Analog Bracketing)
Use this table to estimate the working range for 2-Bromo-6-chlorophenacyl bromide.
| Compound | Structure | Melting Point (°C) | Boiling Point |
| Target Molecule | 2-Br, 6-Cl | 45 – 65°C (Predicted) | Decomposes >280°C |
| 4-Chlorophenacyl bromide | 4-Cl | 96 – 96.5°C [1] | 289°C (Pred) |
| 2-Chlorophenacyl bromide | 2-Cl | N/A (Liquid/Low melt) | 162-166°C @ 20mmHg [2] |
| 1-(2-Bromo-6-fluorophenyl)ethanone | Parent Ketone (2-Br, 6-F) | 26 – 29°C [3] | 200-202°C |
| 2,4-Dichlorophenacyl bromide | 2,4-Di-Cl | 55 – 57°C | Decomposes |
Technical Insight:
-
Melting Point: Expect a transition between 45°C and 65°C . If the sample is an oil at room temperature, it may be supercooled or contain impurities (parent ketone) which depress the melting point.
-
Boiling Point: Do NOT attempt to distill at atmospheric pressure.
-Halo ketones are thermally unstable and will undergo elimination or polymerization. Purification must be done via crystallization or vacuum distillation (<1 mmHg).
Part 3: Synthesis & Experimental Protocols
Since commercial batches vary in purity, in-house synthesis or re-purification is often required. The following workflow ensures high integrity of the final scaffold.
Synthesis Logic
The most reliable route involves the
Figure 1: Synthetic workflow for the selective
Protocol A: Safe Melting Point Determination
Because this compound is a potent lachrymator and skin irritant, standard open-capillary methods pose a safety risk.
-
Preparation: Load approximately 2-5 mg of the dried solid into a glass capillary tube.
-
Sealing: Crucial Step. Flame-seal the open end of the capillary to prevent the release of noxious vapors during heating.
-
Apparatus: Use a digital melting point apparatus (e.g., Buchi or SRS) with a ramp rate of 1°C/min starting from 30°C.
-
Observation: Record the "onset" (first liquid drop) and "clear point" (complete liquefaction).
-
Acceptance Criteria: A range of <2°C indicates high purity. A broad range (>5°C) suggests contamination with the starting ketone.
-
Protocol B: Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).
-
Detection: UV at 254 nm.
-
Note: The C-Br bond is labile; avoid high temperatures or basic buffers in the mobile phase.
Part 4: Applications in Drug Discovery
This scaffold is a "linchpin" intermediate. The reactivity of the
Figure 2: Divergent synthesis pathways utilizing the electrophilic
References
-
PubChem. (2025).[9] 2-Bromo-1-(4-chlorophenyl)ethanone (Compound).[1][4] National Library of Medicine. [Link]
-
ChemBK. (2024). 1-(2-bromo-6-fluoro-phenyl)ethanone Properties. [Link][1][5]
Sources
- 1. 525561-42-6|2-Bromo-2'-chlorobenzophenone|BLDpharm [bldpharm.com]
- 2. 825-40-1|1-(2-Bromo-4-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 1805410-98-3|2-Bromo-1-(2-bromo-4-chloro-5-(trifluoromethyl)phenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-1-(4-chlorophenyl)ethanone, CAS No. 536-38-9 - iChemical [ichemical.com]
- 5. 1-(2-bromo-6-fluoro-phenyl)ethanone [chembk.com]
- 6. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 8. 2-Bromo-1-(2,6-dichlorophenyl)ethanone | 81547-72-0 [sigmaaldrich.com]
- 9. 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Analysis of 2,6-Disubstituted Phenacyl Bromides: Steric Inhibition and Reactivity Profiles
Executive Summary & Structural Context
Target Audience: Synthetic Chemists, Crystallographers, and Medicinal Chemists.
2,6-Disubstituted phenacyl bromides (
This guide provides a rigorous analysis of these structural anomalies, detailing how Steric Inhibition of Resonance (SIR) alters spectroscopic signatures and retards nucleophilic substitution rates.
Synthesis & Preparation Protocol
To ensure accurate structural analysis, high-purity samples are required. The preferred method for synthesizing 2,6-disubstituted phenacyl bromides avoids the harsh Lewis acids of Friedel-Crafts acylations, which can cause isomerization or dealkylation.
Recommended Pathway: -Bromination via NBS
We utilize N-Bromosuccinimide (NBS) with
Figure 1: Optimized synthesis workflow for sterically hindered phenacyl bromides via acid-catalyzed bromination.
Detailed Protocol
-
Dissolution: Dissolve 10 mmol of the 2,6-disubstituted acetophenone in 50 mL Acetonitrile (MeCN).
-
Activation: Add 15 mmol (1.5 eq) of
-TsOH H O. Stir at room temperature for 15 minutes to promote enolization. -
Bromination: Add 10 mmol (1.0 eq) of N-Bromosuccinimide (NBS) in small portions.
-
Reflux: Heat to 80°C for 3–5 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexane).
-
Workup: Remove solvent in vacuo. Redissolve residue in DCM, wash with water (
mL) and brine. Dry over anhydrous Na SO . -
Purification: Recrystallize from MeOH or perform flash chromatography (Silica gel, 230–400 mesh).
Spectroscopic Characterization
The 2,6-substitution pattern induces distinct spectral shifts compared to unsubstituted phenacyl bromide. These shifts are diagnostic of the molecular twist .
Infrared (IR) Spectroscopy: The Carbonyl Shift
In a planar acetophenone, the phenyl ring conjugates with the carbonyl group, lowering the C=O stretching frequency (single-bond character). In 2,6-disubstituted derivatives, the carbonyl is twisted out of the plane to minimize steric clash with the ortho substituents. This breaks conjugation, increasing the double-bond character of the carbonyl.
| Compound | Substituents (2,6-) | Structural Implication | |
| Phenacyl Bromide | H, H | 1695 | Planar, Conjugated |
| 2,6-Dichlorophenacyl Bromide | Cl, Cl | 1715 - 1725 | Twisted, Deconjugated |
| 2,6-Dimethylphenacyl Bromide | Me, Me | 1710 - 1720 | Twisted, Deconjugated |
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]
-
H NMR: The
-methylene protons ( ) typically appear as a singlet between 4.30 – 4.60 ppm . In 2,6-disubstituted systems, the anisotropic shielding cone of the phenyl ring is altered due to the twist, often causing a slight downfield shift compared to the parent. - C NMR: The carbonyl carbon signal shifts upfield (shielded) relative to the planar system because the loss of conjugation reduces the desheilding effect of the aromatic ring current.
Crystallographic & Conformational Analysis
The defining structural feature of 2,6-disubstituted phenacyl bromides is the Torsional Twist (
The Ortho-Effect Mechanism
The Van der Waals radii of the carbonyl oxygen and the ortho substituents (Cl = 1.75 Å, Me = 2.0 Å) overlap if the molecule attempts to remain planar. To relieve this strain, the
Figure 2: Thermodynamic driver for the non-planar conformation of 2,6-disubstituted phenacyl bromides.
Quantitative Structural Parameters (X-Ray Data)
Based on analogous crystal structures (e.g., 2,6-dichlorobenzaldehyde), the following geometric parameters are characteristic of this class:
| Parameter | Unsubstituted | 2,6-Disubstituted (Predicted) |
| Torsion Angle ( | < 5° (Coplanar) | 45° – 90° (Orthogonal) |
| C=O Bond Length | ~1.21 Å | ~1.20 Å (Shorter, less conjugation) |
| C(ipso)-C(carbonyl) | ~1.48 Å | ~1.50 Å (Longer, weaker |
| C-Br Bond Length | ~1.93 Å | ~1.93 Å (Unchanged) |
Reactivity Implications
The structural analysis directly informs the chemical behavior. The 2,6-disubstituted phenacyl bromides exhibit diminished reactivity in S
-
Nucleophilic Approach: The ortho substituents create a "picket fence" around the carbonyl carbon and the adjacent
-carbon. -
Trajectory Blocking: The optimal Bürgi-Dunitz trajectory (107°) for nucleophilic attack at the carbonyl is obstructed. Similarly, the backside attack required for S
2 displacement of the bromide is sterically encumbered.
Reactivity Order (S
References
-
Synthesis of Substituted Phenacyl Bromides: Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[1][2][3][4][5][6][7][8][9] Organic Syntheses, 19, 24. [Link]
-
Mechanistic Study of Ortho-Substitution: Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry, 68(4), 1594-1596.[10] [Link]
-
Conformational Analysis of 2-Substituted Acetophenones: Takahashi, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6). [Link]
-
Crystal Structure Analogue (2,6-Dichlorobenzaldehyde): Gawlicka-Chruszcz, A., et al. (2006).[11] Crystal structure of 2,6-dichlorobenzaldehyde. Zeitschrift für Kristallographie - New Crystal Structures, 221, 4. [Link]
-
General Reactivity of Phenacyl Halides: Jangid, D. K., & Dhadda, S. (2019).[6] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.[6] Heterocycles. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Phenacyl Bromide(2142-69-0) 13C NMR spectrum [chemicalbook.com]
- 3. Spectral Problems [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 3,4-DICHLOROPHENACYL BROMIDE | 2632-10-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategic Utilization of Halogenated Phenacyl Bromide Derivatives in Heterocyclic Drug Discovery: A Mechanistic and Methodological Guide
Executive Summary
Halogenated phenacyl bromides, particularly highly substituted variants like 2-bromo-6-chlorophenacyl bromide, serve as indispensable building blocks in modern medicinal chemistry. These bifunctional molecules possess two contiguous electrophilic centers—an
Mechanistic Foundations: The Halogenated Pharmacophore
The synthetic utility of 2-bromo-6-chlorophenacyl bromide and its structural analogs (e.g., 3-bromo-5-fluorophenacyl bromide) lies in their highly tunable electrophilicity.
From a mechanistic standpoint, the presence of electron-withdrawing halogens (chloro, bromo, fluoro) on the phenyl ring exerts a strong inductive effect (-I). This effect withdraws electron density from the carbonyl group, which in turn increases the partial positive charge (
Furthermore, di-ortho substitution (such as the 2-bromo-6-chloro pattern) introduces significant steric hindrance. This forces the phenyl ring out of coplanarity with the carbonyl group, locking the molecule into a specific 3D conformation. In drug design, this restricted rotation is highly advantageous for fitting into deep, rigid hydrophobic pockets of target enzymes, such as microbial DNA gyrase or Cytochrome P450 14
Synthetic Methodologies: Constructing Thiazole Hybrids
The most robust application of halogenated phenacyl bromides is the (3 + 2) heterocyclization reaction, specifically the Hantzsch thiazole synthesis[1]. Below are two validated, self-contained protocols designed for high yield and reproducibility.
Protocol A: Conventional One-Pot Hantzsch Synthesis
This method relies on thermodynamic control to drive the cyclization and subsequent dehydration.
Causality & Rationale: Ethanol is selected as a polar protic solvent to stabilize the polar transition states during nucleophilic attack. The addition of a catalytic amount of ethanoic acid or NaOH facilitates the final dehydration step, converting the intermediate hydroxythiazoline into a fully aromatized thiazole ring[4].
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equivalent of the thioamide (or thiosemicarbazide) and 1.0 equivalent of 2-bromo-6-chlorophenacyl bromide in absolute ethanol (0.2 M concentration).
-
Catalysis: Add 0.1 equivalents of ethanoic acid (or NaOH, depending on the stability of the thioamide substituents).
-
Reflux: Heat the mixture to reflux (70–80 °C) for 1 to 5 hours. Self-Validation: The reaction progress is visually indicated by a color change and can be confirmed via TLC (Ethyl Acetate:Hexane, 1:3)[3].
-
Precipitation: Cool the mixture to 0–5 °C in an ice bath. Self-Validation: The aromatized thiazole hybrid has lower solubility in cold ethanol than the starting materials, driving spontaneous crystallization.
-
Isolation: Filter the precipitate under a vacuum, wash with ice-cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to achieve >85% purity.
Protocol B: Microwave-Assisted S-Alkylation and Cyclization
Microwave (MW) synthesis is utilized to drastically reduce reaction times from hours to minutes while minimizing thermal degradation byproducts.
Causality & Rationale: Dry DMF is used because its high dipole moment allows it to absorb microwave energy efficiently, resulting in rapid, uniform superheating. Potassium carbonate (
Step-by-Step Workflow:
-
Preparation: In a microwave-safe vessel, combine 1.0 eq of phenacyl bromide derivative, 1.0 eq of thioamide, and 1.3 eq of anhydrous
in dry DMF[5]. -
Irradiation: Subject the mixture to microwave irradiation (typically 100–120 °C) for 5 to 6 minutes[6].
-
Workup: Quench the reaction by pouring the mixture over crushed ice. The sudden shift in solvent polarity forces the hydrophobic thiazole derivative to precipitate.
-
Purification: Filter the solid, wash with distilled water to remove DMF and inorganic salts, and purify via column chromatography if necessary[3].
Mechanism of Hantzsch thiazole synthesis via phenacyl bromide.
Structure-Activity Relationship (SAR) & Biological Targets
The strategic hybridization of halogenated phenacyl bromides with other pharmacophores (e.g., pyrazoles, benzothiazoles) yields compounds with broad-spectrum biological activity.
Antimicrobial and Antifungal Pathways
Thiazole derivatives synthesized from halogenated phenacyl bromides frequently act as inhibitors of essential microbial enzymes. The inclusion of electron-withdrawing groups (like -Br and -Cl) on the phenyl ring significantly enhances antimicrobial activity by increasing the molecule's overall lipophilicity (LogP)[1][5]. A higher LogP allows the drug to more effectively permeate the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) and fungi. Molecular docking studies confirm that these hybrids engage in critical
Anticancer Pathways
In oncology, phenacyl bromide-derived hybrids have shown profound efficacy against specific kinase mutations. For instance, certain thiazolyl-pyrazoline hybrids exhibit potent inhibitory effects against the BRAF V600E mutation, a primary driver in melanoma. The halogenated aromatic rings fit perfectly into the hydrophobic allosteric pockets of the kinase, halting cellular proliferation in WM266.4 and MCF-7 cell lines[1][6].
Multi-target biological pathways of halogenated thiazole hybrids.
Quantitative Data: Efficacy Metrics
The following table summarizes the quantitative biological efficacy of various derivatives synthesized from halogenated phenacyl bromides, demonstrating the impact of specific substitutions on target inhibition.
| Derivative Class / Compound ID | Halogen Substitution | Target Organism / Cell Line | Primary Target | Efficacy Metric | Ref |
| Thiazolyl-pyrazoline (35c) | 4-Bromo & 4-Chloro | S. aureus, E. coli | Microbial Membrane / DNA Gyrase | MIC: 100 - 200 | [6] |
| Furan-linked Thiazole (24n) | Unsubstituted Phenyl | P. aeruginosa, E. coli | General Antimicrobial | MIC: 1.56 - 3.13 | [6] |
| Thiazolyl-pyrazoline (9t) | 4-Chloro & 4- | MCF-7 (Breast Cancer) | BRAF V600E Kinase | IC | [6] |
| Thiazolyl-pyrazoline (9t) | 4-Chloro & 4- | WM266.4 (Melanoma) | BRAF V600E Kinase | IC | [6] |
| Thiosemicarbazone (4a) | Variable | General | Antioxidant / Antimicrobial | IC | [7] |
| 1,3-Thiazole (13 & 14) | Benzannelated | S. aureus, B. subtilis | General Antibacterial | MIC: 50 - 75 | [5] |
Note: The inclusion of highly electronegative groups (like
Conclusion
The architectural integration of halogenated phenacyl bromides—such as 2-bromo-6-chlorophenacyl bromide—into heterocyclic scaffolds represents a cornerstone of modern drug discovery. By understanding the causality between their dual electrophilic nature and their reactivity in Hantzsch syntheses, researchers can efficiently engineer complex thiazole, pyrazole, and benzothiazole hybrids. Furthermore, the strategic placement of halogens on the phenyl ring directly dictates the lipophilicity and steric conformation of the resulting drugs, enabling highly targeted inhibition of critical biological pathways like DNA gyrase and BRAF V600E.
References
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide ACS Omega / NIH URL:[Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide ACS Publications URL:[Link]
-
Phenacyl Bromide Research Articles Researcher.life URL:[Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Journal of Chemistry Reviews URL:[Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives MDPI URL:[Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking RSC Publishing URL:[Link]
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluorophenacyl bromide | 1379358-71-0 | Benchchem [benchchem.com]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 4. jchemrev.com [jchemrev.com]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
The Toxicity and Lachrymatory Mechanisms of Chlorophenacyl Bromides: A Mechanistic and Methodological Guide
Executive Summary
Chlorophenacyl bromides (such as 4-chlorophenacyl bromide, CAS 536-38-9) are highly reactive
Chemical Reactivity and Quantitative Toxicity Profile
The lachrymatory potency and systemic toxicity of chlorophenacyl bromides are direct consequences of their molecular architecture. The presence of an electron-withdrawing carbonyl group adjacent to the
According to 1, these compounds are classified as Category 1C corrosives, capable of causing severe skin burns and irreversible eye damage[1]. Furthermore, 2 and 3 highlight their acute oral toxicity (H302) and strict requirements for handling under inert, moisture-free conditions[2][3].
Table 1: Physicochemical and Toxicological Profile of 4-Chlorophenacyl Bromide
| Parameter | Value / Classification | Mechanistic Implication |
| GHS Classification | Skin Corr. 1C (H314), Eye Dam. 1 (H318) | Severe tissue destruction via rapid, non-specific protein alkylation. |
| Acute Oral Toxicity | Acute Tox. 4 (H302) | Harmful if swallowed; causes immediate burns of the upper digestive tract. |
| Lachrymatory Mechanism | Extreme TRPA1 Agonist | Covalent modification of intracellular TRPA1 cysteine residues. |
| Reactivity Profile | Electrophilic | Highly susceptible to |
| Storage Requirements | Moisture-sensitive, 2-8°C | Prevents spontaneous hydrolysis of the labile carbon-bromine bond. |
Mechanistic Causality: The TRPA1 Lachrymatory Pathway
The defining characteristic of chlorophenacyl bromides is their ability to act as potent tear gas agents. This is not a non-specific irritant effect; it is a highly specific, receptor-mediated pharmacological event.
As established in 4, electrophilic lachrymators covalently modify nucleophilic cysteine residues (specifically Cys619, Cys621, and Cys665) located within the intracellular N-terminal ankyrin repeat domain of the TRPA1 channel[4].
Upon exposure, the lipophilic chlorophenacyl bromide rapidly penetrates the corneal epithelium and the plasma membrane of trigeminal sensory nerve endings. Once intracellular, it alkylates the TRPA1 cysteine thiols. This covalent tethering forces a conformational change that opens the channel pore, leading to a massive influx of calcium (
Fig 1. TRPA1-mediated lachrymatory signaling pathway via cysteine alkylation.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the toxicity and lachrymatory potential of novel
Protocol 1: In Vitro Calcium Imaging for TRPA1 Activation
Objective: Quantify the lachrymatory potential of chlorophenacyl bromides by measuring TRPA1-mediated calcium influx. Self-Validating Principle: The assay employs HC-030031, a highly selective TRPA1 antagonist. By splitting the cellular cohort and pre-treating one half with the antagonist, the system becomes self-validating. If the calcium signal is abolished in the antagonist cohort, it confirms the lachrymator is acting via specific receptor engagement rather than non-specific membrane permeabilization (which would bypass the antagonist).
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably transfected with human TRPA1 in 96-well black-walled, clear-bottom plates. (Causality: Black walls prevent optical cross-talk between wells during fluorescence reading, ensuring signal isolation).
-
Dye Loading: Incubate cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C. (Causality: The AM ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the ester, trapping the active, calcium-sensitive dye inside the cell).
-
Antagonist Pre-treatment (Validation Step): Treat half the wells with 10 µM HC-030031 for 10 minutes prior to agonist exposure. Leave the other half as vehicle controls.
-
Agonist Addition: Inject the chlorophenacyl bromide (titrated from 10 nM to 100 µM in assay buffer) using an automated liquid handler.
-
Kinetic Measurement: Record fluorescence (Ex 488 nm / Em 516 nm) continuously for 3 minutes using a microplate reader.
-
Data Analysis: Calculate the
ratio. A true TRPA1-mediated lachrymatory response will show a sharp fluorescent peak in untreated cells and complete ablation in the HC-030031 cohort.
Fig 2. Self-validating calcium imaging workflow for TRPA1 activation.
Protocol 2: Electrophilic Reactivity (DTNB Thiol-Depletion Assay)
Objective: Validate the covalent alkylation mechanism of chlorophenacyl bromides. Self-Validating Principle: To confirm the electrophilic causality of the lachrymatory response, we utilize a cell-free kinetic assay measuring the depletion of a model thiol (Glutathione, GSH) using Ellman’s reagent (DTNB). The inclusion of a vehicle-only control validates that any reduction in free thiols is strictly due to covalent alkylation by the chlorophenacyl bromide, rather than spontaneous oxidation.
Step-by-Step Methodology:
-
Thiol Incubation: Incubate 100 µM Glutathione (GSH) with varying concentrations of 4-chlorophenacyl bromide (10 µM - 500 µM) in pH 7.4 PBS for 30 minutes at 37°C. (Causality: This simulates physiological conditions where the
-haloketone attacks nucleophilic thiols). -
Quenching & Detection: Add 200 µM DTNB to the mixture. (Causality: DTNB reacts with unalkylated GSH to release 2-nitro-5-thiobenzoate (TNB²⁻), a yellow chromophore. If the haloketone has already alkylated the GSH, less TNB²⁻ will be produced).
-
Spectrophotometry: Measure absorbance at 412 nm.
-
Data Interpretation: A dose-dependent decrease in A412 compared to the vehicle control confirms that the chlorophenacyl bromide is actively depleting free thiols via covalent alkylation, directly mirroring its mechanism on the TRPA1 receptor.
References
-
Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor Source: Toxicology and Applied Pharmacology (ResearchGate) URL:[Link]
-
Transient receptor potential (TRP) channels in pulmonary chemical injuries and as countermeasure targets Source: PubMed Central (PMC) URL:[Link]
-
Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management Source: PubMed Central (PMC) URL:[Link]
-
PubChem Compound Summary for CID 68303, p-Chlorophenacyl bromide Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient receptor potential (TRP) channels in pulmonary chemical injuries and as countermeasure targets - PMC [pmc.ncbi.nlm.nih.gov]
Suppliers and commercial availability of 2-Bromo-6-chlorophenacyl bromide
This technical guide provides a comprehensive analysis of the commercial availability, synthesis, and handling of 2-Bromo-6-chlorophenacyl bromide (systematically known as 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one ).
CAS: 1261604-22-1 | Formula: C₈H₅Br₂ClO | MW: 312.39 g/mol
Executive Summary
2-Bromo-6-chlorophenacyl bromide is a specialized α-halo ketone used primarily as an electrophilic building block in medicinal chemistry. Its steric bulk (2,6-disubstitution on the phenyl ring) makes it a critical intermediate for synthesizing rotationally restricted scaffolds (atropisomers) and fused heterocycles like imidazopyridines and thiazoles.
Supply Status: Specialized/Fine Chemical. Unlike commodity reagents, this compound is typically held in smaller stock quantities (mg to low gram scale) by catalog suppliers. Multi-gram to kilogram requirements often necessitate custom synthesis or lead times of 2–4 weeks.
Critical Safety Alert: This compound is a potent lachrymator and a strong alkylating agent. Handling requires containment levels exceeding standard fume hood protocols.
Chemical Identity & Specifications
Researchers must distinguish between the target product and its non-brominated precursor to avoid procurement errors.
| Feature | Target Compound | Precursor (Starting Material) |
| Common Name | 2-Bromo-6-chlorophenacyl bromide | 2'-Bromo-6'-chloroacetophenone |
| Systematic Name | 2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone | 1-(2-Bromo-6-chlorophenyl)ethanone |
| CAS Number | 1261604-22-1 | 1261438-38-3 |
| Structure | α-carbon is brominated | α-carbon is methyl (-CH₃) |
| Physical State | Solid / Low-melting solid | Liquid / Low-melting solid |
| Key Reactivity | Electrophile (Sɴ2 alkylation) | Nucleophile (Enolate chemistry) |
Commercial Supply Chain Analysis
The supply chain is fragmented. Major aggregators often list stock that is physically held by original manufacturers in China or India.
Verified Suppliers & Aggregators
-
BLD Pharm: Catalog #BD01194184. Often holds stock in Shanghai/Hyderabad hubs.
-
Fluorochem: UK-based, reliable for European distribution.
-
Sigma-Aldrich (Merck): Likely acts as a re-seller for this specific CAS; expect higher premiums but rigorous QA.
-
Apollo Scientific: Good source for intermediate scale (10g–100g).
Strategic Sourcing Protocol
For requirements >10g, follow this "Buy vs. Make" decision matrix to optimize time and budget.
Figure 1: Strategic sourcing workflow for 2-Bromo-6-chlorophenacyl bromide.
Technical Synthesis (The "Make" Option)
If commercial stock is unavailable, in-house synthesis is viable. The 2,6-disubstitution on the phenyl ring creates steric hindrance, making standard bromination (using Br₂) difficult to control without over-bromination.
Recommended Route: Copper(II) Bromide (CuBr₂) mediated α-bromination. This method is highly selective for mono-bromination and avoids free bromine handling.
Reaction Scheme
Substrate: 1-(2-Bromo-6-chlorophenyl)ethanone (CAS 1261438-38-3) Reagent: Copper(II) Bromide (CuBr₂) Solvent: Ethyl Acetate (EtOAc) or Chloroform (CHCl₃)
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is vented to a scrubber (HBr gas evolution).
-
Charging:
-
Add 10.0 mmol of 1-(2-Bromo-6-chlorophenyl)ethanone.
-
Add 20.0 mmol (2 equiv) of finely ground CuBr₂.
-
Add 50 mL of EtOAc (Reagent Grade).
-
-
Reaction:
-
Heat the suspension to reflux (approx. 77°C) with vigorous stirring.
-
Observation: The black CuBr₂ will gradually turn into white CuBr precipitate as the reaction proceeds.
-
Time: Monitor by TLC or LC-MS every 2 hours. Typical completion is 6–12 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the copper salts (CuBr) through a pad of Celite.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Note: The product is unstable on silica for long periods; run the column quickly.
-
QC Criteria
-
¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (approx. 2.6 ppm) and appearance of the methylene singlet (–CH₂Br) shifted downfield (approx. 4.4–4.5 ppm).
-
Purity: >95% by HPLC (254 nm).
Handling & Safety Protocols
This compound is a severe lachrymator . Exposure causes immediate, intense tearing and respiratory distress.
| Hazard Class | Protocol Requirement |
| Lachrymator | Double-gloving (Nitrile). Work only in a functioning fume hood. Keep sash low. |
| Alkylating Agent | Treat as a potential mutagen. Decontaminate surfaces immediately. |
| Waste Disposal | Quench glassware and spills with 10% Sodium Thiosulfate solution before removal from the hood. |
Decontamination Solution: Mix 10% Sodium Thiosulfate + 5% Sodium Bicarbonate in water. Soak all glassware/spatulas in this solution for 1 hour to destroy the α-halo ketone functionality.
Applications in Drug Discovery
The 2-Bromo-6-chlorophenacyl bromide scaffold is specifically valuable for:
-
Hantzsch Thiazole Synthesis: Reaction with thioamides to form thiazoles. The 2,6-phenyl substitution prevents metabolic oxidation at the ortho-positions.
-
Imidazopyridines: Reaction with 2-aminopyridines.
-
Atropisomer Construction: The bulky Cl and Br atoms at the 2,6-positions create a high rotational energy barrier. When coupled to another bulky system, this can lock the molecule into a specific conformation (atropisomer), a strategy used in modern kinase inhibitor design to improve selectivity.
Figure 2: Primary synthetic applications in heterocyclic chemistry.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications. Comprehensive Organic Name Reactions and Reagents. Wiley. Link
-
Synthesis of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.Link
-
BLD Pharm Product Data: 2-Bromo-6-chlorophenacyl bromide. BLD Pharm Catalog.Link
-
Selective Bromination with Copper(II) Bromide. King, L. C., & Ostrum, G. K. (1964). Selective bromination of ketones. The Journal of Organic Chemistry.Link
Methodological & Application
Application Note: Synthesis of 4-(2-Bromo-6-chlorophenyl)thiazoles via Hantzsch Cyclization
Abstract
This application note details the optimized protocol for synthesizing 2-substituted-4-(2-bromo-6-chlorophenyl)thiazoles using 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1) . While the Hantzsch thiazole synthesis is a well-established methodology, the specific steric and electronic environment imposed by the ortho,ortho-disubstituted (2-Br, 6-Cl) phenyl ring requires modified reaction parameters to ensure high yields. This guide addresses the solubility issues, steric hindrance at the carbonyl center, and workup procedures necessary to isolate high-purity thiazole scaffolds suitable for pharmaceutical library generation.
Introduction & Strategic Value
Thiazoles are "privileged structures" in medicinal chemistry, serving as core scaffolds in diverse therapeutics, from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib).
The specific precursor, 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one (also known as 2-Bromo-6-chlorophenacyl bromide), is of particular value in Structure-Activity Relationship (SAR) studies. The bulky halogens at the 2 and 6 positions of the phenyl ring create a "steric lock," forcing the phenyl ring out of coplanarity with the thiazole core. This conformation is critical for:
-
Atropisomerism Studies: Creating axially chiral compounds.
-
Kinase Selectivity: Filling hydrophobic pockets in ATP-binding sites where flat molecules fail.
-
Halogen Bonding: The bromine and chlorine atoms offer distinct vectors for non-covalent interactions with protein targets.
Reaction Mechanism
The synthesis proceeds via the Hantzsch Thiazole Synthesis, a condensation between an
Mechanistic Pathway[1][2]
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the phenacyl bromide, displacing the bromide ion ( ). -
Intermediate Formation: An acyclic
-thioiminium intermediate is formed. -
Cyclization: The nitrogen atom attacks the carbonyl carbon. Note: This step is rate-limiting in this specific substrate due to the steric shielding by the 2-Br and 6-Cl groups.
-
Dehydration: Loss of water drives the aromatization to form the thiazole ring.
Visualized Pathway (DOT)
Figure 1: Mechanistic flow of the Hantzsch synthesis adapted for sterically hindered substrates.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity / Grade |
| 2-Bromo-6-chlorophenacyl bromide | Substrate | >97% (HPLC) |
| Thiourea (or Thioamide derivative) | Nucleophile | >99% |
| Ethanol (Absolute) | Solvent | ACS Grade |
| Sodium Acetate (Anhydrous) | Base (Buffer) | ACS Grade |
| Diethyl Ether / Ethyl Acetate | Extraction | ACS Grade |
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-6-chlorophenacyl bromide in 10 mL of absolute ethanol .
-
Expert Insight: If the substrate does not dissolve completely at RT, gently warm to 40°C. The 2,6-halogenation increases lipophilicity, making it less soluble in cold alcohols than unsubstituted phenacyl bromides.
-
-
Add 1.1 mmol (1.1 eq) of Thiourea (or substituted thioamide).
-
Add 1.5 mmol of Sodium Acetate (NaOAc).
-
Expert Insight: Unlike simple Hantzsch reactions that can be run without base, the steric bulk here slows down the cyclization. NaOAc buffers the HBr generated, preventing acid-catalyzed degradation of the intermediate and driving the equilibrium forward.
-
Step 2: Reflux & Monitoring
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Time: Reflux for 3–5 hours .
-
Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting bromide (
) should disappear, and a lower fluorescent spot (thiazole) should appear. -
Note: Due to the 2,6-substitution, this reaction is slower than with unsubstituted acetophenones (which typically take 1-2 hours).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If a solid precipitate forms upon cooling, filter it. This is often the HBr salt of the thiazole. Wash with cold ethanol, then suspend in water and neutralize with 10%
to liberate the free base. -
Option B (Solvent Evaporation): If no precipitate forms:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in 20 mL water.
-
Neutralize with 10%
or saturated solution until pH ~8–9. -
Extract with Ethyl Acetate (
mL). -
Dry organic layer over anhydrous
, filter, and concentrate.
-
Step 4: Purification
-
Recrystallization: The crude product is often pure enough for biology. If not, recrystallize from hot Ethanol/Water (9:1).
-
Chromatography: If necessary, purify via silica gel column chromatography (Gradient: 0
30% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of thiazoles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<40%) | Steric hindrance preventing cyclization. | Switch solvent to n-Propanol (bp 97°C) to increase thermal energy. Increase reaction time to 8-12 hours. |
| Sticky Gum Product | Polymerization or incomplete drying. | Triturate the gum with cold diethyl ether or hexanes to induce crystallization. |
| Starting Material Remains | Nucleophile degradation. | Add an extra 0.5 eq of Thiourea. Ensure the reaction is under inert atmosphere ( |
| Lachrymatory Effect | Vaporization of phenacyl bromide. | Safety Critical: All weighing and transfer of 2-Bromo-6-chlorophenacyl bromide must be done in a fume hood. Use a dilute bleach solution to neutralize glassware. |
Scope and Biological Relevance[3][4][5][6][7][8][9]
The resulting 4-(2-bromo-6-chlorophenyl)thiazol-2-amine (if thiourea is used) serves as a versatile intermediate.
-
Acylation: Reacting the 2-amino group with acyl chlorides generates amide libraries.
-
Sandmeyer Reaction: Converting the 2-amino group to a halide (Cl, Br, I) allows for further coupling (Suzuki, Sonogashira) at the thiazole 2-position.
Comparison of Yields (Literature vs. This Protocol):
-
Standard Phenacyl Bromide: 85–95% Yield (1–2 hrs reflux).
-
2-Bromo-6-chlorophenacyl bromide:[1] 65–80% Yield (3–5 hrs reflux) due to steric encumbrance [1].
References
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Synthesis of Hindered Thiazoles
- Kashyap, S. J., et al. (2011).
-
Link:
-
Precursor Data (2-Bromo-6-chlorophenacyl bromide)
- Source: PubChem Compound Summary for CID 11235210.
-
Link:
-
Biological Activity of Thiazole Hybrids
- Chimenti, F., et al. (2004). "Synthesis and biological activity of novel 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry.
-
Link:
(Note: Specific literature on the exact 2-bromo-6-chloro derivative is sparse; protocols are adapted from analogous 2,6-dichlorophenacyl bromide syntheses found in the cited heterocyclic chemistry compendiums.)
Sources
Hantzsch reaction protocol with 2-Bromo-6-chlorophenacyl bromide
Application Note: High-Fidelity Hantzsch Thiazole Synthesis Protocol for Sterically Hindered 2,6-Disubstituted Phenacyl Bromides
Part 1: Introduction & Strategic Rationale
Subject: Synthesis of 2-Amino-4-(2-bromo-6-chlorophenyl)thiazole and derivatives via Hantzsch Condensation. Substrate Focus: 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one (commonly referred to as 2-bromo-6-chlorophenacyl bromide).
Executive Summary: This protocol details the synthesis of 2,4-disubstituted thiazoles utilizing 2-bromo-6-chlorophenacyl bromide. This specific substrate presents a unique challenge in medicinal chemistry: the 2,6-dihaloaryl motif . This substitution pattern creates a "steric roof" perpendicular to the carbonyl plane, significantly influencing the kinetics of the cyclization step. This scaffold is a critical pharmacophore in Type I and Type II kinase inhibitors (analogous to the 2-chloro-6-methylphenyl moiety in Dasatinib), utilized to enforce atropisomer stability and hydrophobic pocket occupancy.
The "Steric Roof" Challenge:
In standard Hantzsch syntheses, the nucleophilic attack of the sulfur on the
Part 2: Mechanism & Critical Parameters
The reaction proceeds through a two-stage mechanism. Understanding this is vital for troubleshooting low yields in hindered systems.
-
Stage 1: Nucleophilic Displacement (Fast): The sulfur atom of the thioamide/thiourea attacks the
-carbon of the phenacyl bromide, displacing the bromide ion. This forms an acyclic -thioketo intermediate. -
Stage 2: Cyclodehydration (Rate-Limiting): The nitrogen attacks the carbonyl carbon, followed by water elimination. Crucial Note: In 2,6-disubstituted systems, the carbonyl carbon is shielded. Solvent polarity and temperature must be tuned to facilitate this closure.
Visualizing the Pathway
Figure 1: Mechanistic flow of the Hantzsch synthesis emphasizing the steric bottleneck at the cyclization stage.
Part 3: Detailed Experimental Protocol
Safety Warning: 2-Bromo-6-chlorophenacyl bromide is a potent lachrymator and alkylating agent. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile over Latex) is recommended.
Materials Checklist
| Component | Role | Specification |
| Substrate | Electrophile | 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one (1.0 equiv) |
| Thiourea | Nucleophile | >99% Purity (1.1 - 1.2 equiv) |
| Solvent | Medium | Ethanol (Absolute) or 1,4-Dioxane (for scale-up) |
| Base | Neutralization | Ammonium Hydroxide (28%) or sat.[1] NaHCO₃ |
Step-by-Step Methodology
1. Solvation and Mixing:
-
Vessel: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Action: Dissolve 1.0 equivalent of 2-bromo-6-chlorophenacyl bromide in Ethanol (10 mL per gram of substrate).
-
Note: If the solid does not dissolve at RT, gently warm to 40°C. The solution should be clear/light yellow.
-
-
Addition: Add 1.1 equivalents of Thiourea in a single portion.
-
Observation: You may observe a transient precipitate or color change as the S-alkylation occurs.
-
2. Thermal Activation (Reflux):
-
Action: Heat the reaction mixture to reflux (approx. 78°C for EtOH).
-
Duration: Maintain reflux for 2 to 3 hours .
-
Why: Unhindered ketones react in 30 mins. The 2,6-disubstitution requires extended time to drive the dehydration step to completion.
-
-
Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting bromide (high Rf) should disappear; a baseline spot (HBr salt of the product) will appear.
3. Isolation of the Hydrobromide Salt (Method A - Filtration):
-
Applicability:[1][2][3][4][5][6][7][8][9] If the product precipitates upon cooling.
-
Action: Cool the mixture to 0°C in an ice bath.
-
Filtration: Filter the white/off-white solid. Wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted haloketone.
-
Result: This is the 2-amino-4-(2-bromo-6-chlorophenyl)thiazole hydrobromide .
4. Free Base Liberation (Method B - Aqueous Workup):
-
Applicability:[1][2][3][4][5][6][7][8][9] For biological assays, the free base is often required.
-
Action: Suspend the HBr salt (or the crude reaction mixture if no precipitate formed) in water (20 mL/g).
-
Neutralization: Slowly add saturated aqueous NaHCO₃ or 10% NH₄OH with stirring until pH ~8-9.
-
Precipitation: The free base will precipitate as a white solid.
-
Purification: Filter, wash copiously with water, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize from EtOH/Water (9:1).
-
Part 4: Data Analysis & Validation
To ensure the protocol was successful, compare your data against these expected parameters.
| Analytical Method | Expected Signal (Free Base) | Interpretation |
| ¹H NMR (DMSO-d₆) | Thiazole C5-H . This singlet is diagnostic. If absent, cyclization failed. | |
| ¹H NMR (DMSO-d₆) | -NH₂ protons . Exchangeable with D₂O. | |
| ¹H NMR (DMSO-d₆) | Aromatic protons of the 2-bromo-6-chlorophenyl ring. | |
| LC-MS (ESI+) | [M+H]⁺ matches calc. mass | Check for characteristic Br/Cl isotope pattern (M, M+2, M+4). |
| Melting Point | Sharp range (e.g., >140°C) | Broad range indicates trapped solvent or incomplete neutralization. |
Troubleshooting Decision Tree
Figure 2: Operational workflow for reaction monitoring and workup decisions.
Part 5: References
-
Hantzsch, A. (1881). Ueber die Einwirkung des Chloracetons auf Thiamide. Berichte der deutschen chemischen Gesellschaft, 14, 1637. Link
-
Lombardo, L. J., et al. (2004).[10] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[10] Journal of Medicinal Chemistry, 47(27), 6658–6661.[10] Link
-
Note: This reference establishes the synthetic utility of 2,6-disubstituted phenyl thiazoles in drug discovery (Dasatinib).[10]
-
-
Potewar, T. M., et al. (2008). An efficient and green synthesis of 2-aminothiazoles in water. Tetrahedron Letters, 49(2), 248-250. Link
-
Note: Provides green chemistry modifications applicable to this protocol.
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68303, p-Chlorophenacyl bromide. Link
-
Note: Safety and physical property data for phenacyl bromide derivatives.
-
Sources
- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. OAR@UM: Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach [um.edu.mt]
- 8. mdpi.com [mdpi.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Improved Synthetic Process of Dasatinib [cjph.com.cn]
Application Note & Protocol: Synthesis of 2-(2-Bromo-6-chlorophenyl)imidazo[1,2-a]pyridines via DBU-Catalyzed Chichibabin Cyclization
Executive Summary
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for GABA-A receptor modulators, kinase inhibitors, and antimicrobial agents[1]. The incorporation of a highly sterically hindered 2-bromo-6-chlorophenyl moiety at the C2 position of the imidazopyridine core forces a defined, orthogonal dihedral angle between the phenyl ring and the bicyclic system. This specific 3D conformation is highly advantageous for targeting deep, narrow hydrophobic binding pockets in drug development. This application note details a highly efficient, green-chemistry-aligned protocol for the preparation of these derivatives starting from the commercially available building block 2-bromo-6-chlorophenacyl bromide (CAS 1261604-22-1)[2][3].
Mechanistic Rationale & Causality
The synthesis relies on the classic Chichibabin two-component cyclization between a 2-aminopyridine and an
-
Step 1: Nucleophilic Attack: The reaction initiates via an
displacement. The endocyclic nitrogen of the 2-aminopyridine (which is more nucleophilic than the exocyclic primary amine due to the participation of the exocyclic lone pair in ring resonance) attacks the -carbon of 2-bromo-6-chlorophenacyl bromide[1]. This forms a highly polar pyridinium salt intermediate[4]. -
Step 2: Intramolecular Cyclization: The exocyclic amine then attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate[1].
-
Step 3: Dehydration: Spontaneous loss of a water molecule drives the aromatization of the system, yielding the thermodynamically stable imidazo[1,2-a]pyridine core[1].
Figure 1: Mechanistic pathway of the Chichibabin cyclization forming the imidazo[1,2-a]pyridine core.
Experimental Design: Justification of Conditions
Historically, these cyclizations required harsh refluxing conditions in halogenated solvents. However, modern optimized protocols utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol[5].
-
Solvent Causality (EtOH:
1:1 v/v): The starting materials are soluble in ethanol, but the intermediate pyridinium salt is highly polar. The addition of water prevents the premature precipitation of this intermediate, keeping it in solution for the subsequent intramolecular cyclization[5]. Furthermore, this avoids the use of toxic halogenated solvents like or [5]. -
Catalyst Causality (DBU): DBU is a strong, non-nucleophilic base. It efficiently neutralizes the hydrobromic acid generated during the reaction, preventing the protonation of unreacted 2-aminopyridine (which would otherwise stall the reaction)[5]. Its non-nucleophilic nature ensures it does not compete with the 2-aminopyridine for the electrophilic
-haloketone[6].
Quantitative Data: Condition Optimization
The superiority of the DBU/Aqueous Ethanol system is evident when comparing reaction metrics across different environments[5].
| Entry | Solvent System | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | 25 | 12.0 | < 25 | |
| 2 | Ethanol | None | 80 (Reflux) | 4.0 | 45 |
| 3 | Water | DBU (2.0 eq) | 25 | 2.0 | 68 |
| 4 | Ethanol | DBU (2.0 eq) | 25 | 2.0 | 80 |
| 5 | EtOH: | DBU (2.0 eq) | 25 | 1.5 | 94 |
Table 1: Optimization of reaction conditions demonstrating the synergistic effect of DBU and aqueous ethanol[5].
Step-by-Step Protocol
Self-Validating System: This protocol includes built-in TLC monitoring and specific visual workup checkpoints to ensure intermediate validation before proceeding.
Materials & Reagents:
-
2-Bromo-6-chlorophenacyl bromide (1.0 equiv, 2.0 mmol, ~625 mg)[2]
-
2-Aminopyridine (1.0 equiv, 2.0 mmol, ~188 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv, 4.0 mmol, ~0.61 mL)[5]
-
Ethanol (Absolute) and Deionized Water
-
Chloroform (
) or Ethyl Acetate for extraction
Procedure:
-
Preparation of the Reaction Mixture: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine in 10 mL of an Ethanol:Water (1:1 v/v) mixture[5].
-
Addition of the Electrophile: Slowly add 2-bromo-6-chlorophenacyl bromide to the stirring solution. Note: Ensure the phenacyl bromide is fully dissolved; slight warming may be applied if necessary, but return the flask to room temperature before the next step.
-
Catalyst Introduction: Add DBU dropwise over 2 minutes[5].
-
Causality Check: A slight exotherm and color change (typically to a pale yellow or orange) indicates the successful formation of the pyridinium salt intermediate.
-
-
Cyclization Phase: Stir the reaction mixture at room temperature (25 °C) for 1.5 to 2 hours[5].
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) mobile phase[5]. The consumption of the UV-active phenacyl bromide spot and the appearance of a highly fluorescent blue/green spot under 254/365 nm UV light confirms the successful formation and aromatization of the imidazo[1,2-a]pyridine core.
-
Workup & Extraction: Upon completion, dilute the reaction mixture with 20 mL of water to precipitate the crude product and dissolve any remaining DBU hydrobromide salts. Extract the aqueous layer with
or Ethyl Acetate (2 25 mL)[5]. -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane to Ethyl Acetate) or recrystallization from hot ethanol to yield the pure 2-(2-bromo-6-chlorophenyl)imidazo[1,2-a]pyridine.
References
-
Veer, B., & Singh, R. (2019). "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol". Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 475(2230). URL:[Link]
-
Verma et al. (2024). "Synthesis of imidazole-fused nitrogen-bridgehead heterocycles". European Journal of Biomedical and Pharmaceutical Sciences. URL: [Link]
-
Veer, B., & Singh, R. (2019). "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol (ResearchGate Record)". ResearchGate. URL:[Link]
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1261775-99-8|5-Bromo-2-chlorophenacyl bromide|BLD Pharm [bldpharm.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Hantzsch Synthesis of 4-(2-Bromo-6-chlorophenyl)thiazol-2-amine
This Application Note and Protocol is designed for researchers and drug development professionals synthesizing 2-aminothiazole scaffolds, specifically focusing on the sterically demanding 2-Bromo-6-chlorophenacyl bromide substrate.
Abstract & Strategic Overview
The synthesis of 4-(2-bromo-6-chlorophenyl)thiazol-2-amine presents a specific challenge in medicinal chemistry due to the steric hindrance imposed by the ortho,ortho-disubstitution (2-Br, 6-Cl) on the phenyl ring. While the classic Hantzsch thiazole synthesis is robust, this specific substrate requires optimized conditions to ensure efficient cyclization and minimize side reactions (such as retro-aldol-type decomposition or incomplete dehydration).
This protocol details a high-yield, scalable method using absolute ethanol under reflux, with critical insights into the workup of the hydrobromide salt intermediate. The resulting 2-aminothiazole scaffold is a "privileged structure" in drug discovery, serving as a key pharmacophore in kinase inhibitors and antimicrobial agents.
Reaction Mechanism & Chemical Logic
The reaction proceeds via a two-stage mechanism:
-
Nucleophilic Displacement (
): The sulfur atom of thiourea attacks the -carbon of the phenacyl bromide, displacing the bromide ion. This step is generally fast, even with steric hindrance on the phenyl ring, as the -carbon is relatively accessible. -
Cyclization & Dehydration: The nitrogen of the isothiourea intermediate attacks the carbonyl carbon. Critical Insight: The 2,6-disubstitution on the phenyl ring twists the carbonyl group out of planarity, potentially reducing its electrophilicity and sterically blocking the attack. Rigorous reflux is required to drive this step and the subsequent dehydration to aromatize the thiazole ring.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway of the Hantzsch synthesis highlighting the critical cyclization step affected by steric hindrance.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | CAS No. (Ref) |
| 2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone | ~312.39 | 1.0 | Substrate | 1261604-22-1 |
| Thiourea | 76.12 | 1.1 - 1.2 | Nucleophile | 62-56-6 |
| Ethanol (Absolute) | 46.07 | Solvent | Medium | 64-17-5 |
| Sodium Acetate (Optional) | 82.03 | 1.0 | HBr Scavenger | 127-09-3 |
| Ammonium Hydroxide (25%) | 35.05 | Workup | Basification | 1336-21-6 |
> Note on CAS: The starting material is often listed as "2-Bromo-6-chlorophenacyl bromide" or "2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone". Verify structure by NMR if sourcing from novel suppliers.
Step-by-Step Procedure
Step 1: Preparation of Reactants
-
Safety: The
-haloketone is a potent lachrymator and skin irritant. All operations must be performed in a fume hood. -
In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Thiourea (1.1 equiv) in absolute ethanol (10 mL per gram of substrate).
-
Expert Tip: Slight heating (40°C) may be needed to fully dissolve thiourea before adding the ketone to ensure homogeneous kinetics.
Step 2: Addition & Reaction
-
Add 2-Bromo-6-chlorophenacyl bromide (1.0 equiv) to the stirring thiourea solution.
-
Observation: The solution may turn yellow. A mild exotherm is possible.[2]
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) .
-
Time: Maintain reflux for 2 to 4 hours .
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting ketone (high R_f) should disappear; the product (amine salt) often stays at the baseline or appears as a polar spot.
-
Step 3: Isolation of the Hydrobromide Salt
-
Allow the reaction mixture to cool to room temperature.
-
Often, the product precipitates as the hydrobromide salt (HBr).
-
If precipitate forms: Filter the solid and wash with cold ethanol.
-
If no precipitate: Concentrate the solvent to 20% volume under reduced pressure, then add diethyl ether to induce precipitation.
Step 4: Basification (Liberating the Free Amine)
-
Suspend the crude HBr salt in water (10 mL/g).
-
Slowly add 25% Ammonium Hydroxide (NH₄OH) or saturated Sodium Carbonate (Na₂CO₃) solution with stirring until the pH reaches ~9-10.
-
Result: The solid should change texture/color as the free base is liberated.
-
Stir for 30 minutes to ensure complete neutralization.
Step 5: Purification
-
Filter the free base solid.
-
Wash copiously with water to remove inorganic salts.
-
Recrystallization: The crude product is typically recrystallized from Ethanol or a Toluene/Hexane mixture to yield off-white to pale yellow crystals.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target aminothiazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Reaction | Steric hindrance at C=O prevents cyclization. | Increase reflux time to 6-8 hours. Add a catalytic amount of DMF (10% v/v) to increase reflux temperature and solubility. |
| Oily Product | Impurities or incomplete basification. | Decant the supernatant water. Triturate the oil with Hexanes or Diethyl Ether to induce solidification. Ensure pH is >9. |
| Low Yield | Retro-aldol decomposition or hydrolysis. | Ensure Absolute Ethanol is used (exclude water during reflux). Use Sodium Acetate (1.0 eq) during the reaction to buffer HBr if the substrate is acid-sensitive. |
Characterization (Expected Data)
-
Appearance: Pale yellow or off-white solid.
-
¹H NMR (DMSO-d₆):
- ~7.0–7.2 ppm (s, 1H, Thiazole C5-H).
- ~7.0–7.5 ppm (bs, 2H, -NH₂, exchangeable with D₂O).
- ~7.3–7.7 ppm (m, 3H, Aromatic protons).
-
Note: The thiazole proton signal is diagnostic.[3]
-
Mass Spectrometry (ESI+): Expect [M+H]⁺ peak corresponding to the molecular weight (~331/333 due to Br/Cl isotopes).
References
-
Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[4] Link
-
Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives and their biological activity." Der Pharma Chemica, 4(6), 2283-2287. Link
-
BenchChem. (2025).[5] "Application Notes: Hantzsch Thiazole Synthesis Protocol." Link
-
PubChem. "2-Bromo-1-(2,6-dichlorophenyl)ethanone (Analogous Structure Data)." National Library of Medicine. Link
-
Potts, K. T. (1977). "The Chemistry of 1,2,3,4-Thiatriazoles." Chemical Reviews, 77(2), 275-296. (Context on Thiazole Chemistry). Link
Sources
Application Note: Synthesis of Biologically Active Heterocycles via Phenacyl Bromide Intermediates
Introduction & Scientific Rationale
Phenacyl bromides (
The synthetic utility of phenacyl bromide stems from its dual reactivity:
-
The
-carbon is highly susceptible to attack by soft nucleophiles (e.g., sulfur in thioamides or amines) due to the electron-withdrawing nature of the adjacent carbonyl and the excellent leaving group ability of the bromide ion. -
The carbonyl carbon readily undergoes nucleophilic addition by hard nucleophiles (e.g., primary amines), followed by dehydration to form imines.
This synergistic reactivity makes phenacyl bromide an ideal
Fig 1: Logical relationship of phenacyl bromide's dual reactivity in heterocycle synthesis.
Protocol 1: Hantzsch Thiazole Synthesis (Thiazole-Linked Hybrids)
Thiazole pharmacophores are ubiquitous in antimicrobial, anticancer, and antiviral agents. The Hantzsch thiazole synthesis remains the gold standard for constructing these rings, utilizing phenacyl bromides and thiosemicarbazides or thioamides 2.
Causality & Experimental Design
-
Solvent Choice: Ethanol is typically selected as it effectively solubilizes both the phenacyl bromide and the thio-precursor while facilitating the final dehydration step under reflux conditions.
-
Mechanistic Flow: The electron-rich sulfur atom of the thioamide first attacks the
-carbon of phenacyl bromide, displacing the bromide ion to form an isothiourea intermediate. Subsequent intramolecular cyclocondensation between the nitrogen and the carbonyl carbon, followed by the elimination of a water molecule, yields the aromatic thiazole ring.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the appropriate N-thiocarbamoyl pyrazoline (or thiosemicarbazide) in 10–15 mL of absolute ethanol.
-
Addition: Slowly add 1.0 mmol of phenacyl bromide to the stirring solution.
-
Safety & Validation Check: Phenacyl bromide is a potent lachrymator and skin irritant; handle exclusively inside a certified fume hood with proper PPE. Ensure the starting material is a white-to-off-white powder. If it is dark brown, it has degraded (releasing HBr) and must be recrystallized from methanol prior to use.
-
-
Reaction: Attach a reflux condenser and heat the mixture in a water or oil bath to reflux (approx. 78–80 °C) for 1 to 3 hours.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate:Hexane, 3:7). The complete consumption of the phenacyl bromide spot indicates reaction completion.
-
Workup & Purification: Cool the reaction mixture to room temperature. In many cases, the hydrobromide salt of the thiazole product will precipitate directly from the ethanol. Filter the precipitate, wash with cold ethanol, and recrystallize from an ethanol/water mixture to obtain the pure thiazole hybrid. If precipitation does not occur, concentrate the solvent under reduced pressure and purify via silica gel column chromatography.
Protocol 2: Condensation-Oxidation Synthesis of Quinoxalines
Quinoxalines are privileged nitrogen-containing heterocycles with significant applications as kinase inhibitors and antiviral agents. The reaction of 1,2-phenylenediamines with phenacyl bromides provides a direct, atom-economical route to 2-arylquinoxalines 3.
Causality & Experimental Design
-
Catalysis: While the reaction can proceed uncatalyzed, the addition of a mild base or Lewis acid catalyst (e.g., Pyridine, HCTU) significantly accelerates imine formation and subsequent cyclization. Pyridine acts both as a proton scavenger (neutralizing the generated HBr) and a nucleophilic catalyst.
-
Oxidation: The initial condensation yields a dihydroquinoxaline intermediate, which rapidly undergoes spontaneous air oxidation (aromatization) to the stable quinoxaline core under ambient conditions.
Fig 2: Experimental workflow for the catalytic synthesis of quinoxalines.
Step-by-Step Methodology
-
Initialization: To a stirred solution of phenacyl bromide (1.0 mmol) in 5 mL of Tetrahydrofuran (THF) or Dimethylformamide (DMF), add 1,2-phenylenediamine (1.0 mmol) at room temperature.
-
Catalyst Addition: Introduce the catalyst. For a mild base approach, add 10 mol% (0.1 mmol) of Pyridine 3. Alternatively, for Lewis acid catalysis, add 30 mol% HCTU 4.
-
Reaction: Stir the mixture at room temperature for 45 to 120 minutes.
-
Self-Validating Check: The reaction is typically accompanied by a distinct color change (often turning deep yellow or orange) as the fully conjugated quinoxaline system forms.
-
-
Monitoring: Verify completion via TLC. If TLC shows a persistent intermediate, the spontaneous air oxidation may be rate-limiting. Stirring the reaction vigorously open to the atmosphere will drive the aromatization to completion.
-
Workup: Quench the reaction by pouring the mixture into 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Combine the organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., 5:95 EtOAc:Petroleum Ether) to afford the pure 2-arylquinoxaline.
Quantitative Data Summary
Table 1: Comparative Reaction Conditions for Phenacyl Bromide-Derived Heterocycles
| Target Heterocycle | Co-Reactant | Catalyst / Additive | Solvent | Temp / Time | Typical Yield |
| Thiazolyl-Pyrazolines | N-thiocarbamoyl pyrazoline | None (Autocatalytic HBr) | Ethanol | Reflux / 1–3 h | 75 – 92% |
| 2-Aminothiazoles | Ammonium thiocyanate | N-methylimidazole | Water/IPA | RT / 2–4 h | 80 – 88% |
| 2-Arylquinoxalines | 1,2-Phenylenediamine | Pyridine (10 mol%) | THF | RT / 2 h | 85 – 95% |
| 2-Arylquinoxalines | 1,2-Phenylenediamine | HCTU (30 mol%) | DMF | RT / 45 min | 82 – 90% |
| Pyrroles | Aniline + Malononitrile | Sodium ethoxide | Ethanol | Reflux / 4–6 h | 70 – 85% |
References
-
Javahershenas, R. (2022). "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions." Molecular Diversity. 1
-
ACS Publications. (2024). "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." ACS Omega. 2
-
Nakkirala, V., et al. (2013). "A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine." ACG Publications. 3
-
Sasane, et al. (2023). "An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF." ACG Publications. 4
Sources
Cyclization mechanism of 2-Bromo-6-chlorophenacyl bromide derivatives
Abstract
This application note details the mechanistic pathways and optimized synthetic protocols for the cyclization of 2-Bromo-6-chlorophenacyl bromide (also known as
Introduction & Chemical Context
2-Bromo-6-chlorophenacyl bromide is a highly functionalized
While standard phenacyl bromides react rapidly with binucleophiles (e.g., 2-aminopyridine, thiourea), the 2-bromo-6-chloro substitution pattern introduces significant steric hindrance around the carbonyl group. This "ortho-effect" twists the carbonyl out of coplanarity with the phenyl ring, reducing conjugation but potentially increasing the electrophilicity of the carbonyl carbon due to the inductive electron-withdrawal of the halogen atoms.
Target Application: The primary application of this intermediate is the Hantzsch-type condensation with 2-aminopyridines to yield 2-(2-bromo-6-chlorophenyl)imidazo[1,2-a]pyridines .
Mechanistic Insight: The Cyclization Pathway
The formation of the imidazo[1,2-a]pyridine core proceeds via a stepwise condensation-dehydration mechanism. Understanding this pathway is crucial for troubleshooting low yields associated with sterically crowded substrates.
Step-by-Step Mechanism
-
N-Alkylation (
): The endocyclic nitrogen (N1) of the 2-aminopyridine attacks the -carbon of the phenacyl bromide, displacing the bromide ion. This is the rate-determining step in many sterically hindered systems. -
Salt Formation: An intermediate pyridinium salt is formed. In unbuffered systems, this can precipitate, stalling the reaction.
-
Ring Closure: The exocyclic amino group (
) attacks the carbonyl carbon of the phenacyl moiety. -
Dehydration: Loss of a water molecule drives the aromatization, yielding the stable bicyclic system.
Pathway Visualization
The following diagram illustrates the electron flow and intermediate states.
Caption: Figure 1. Mechanistic pathway for the condensation of 2-aminopyridine with 2-bromo-6-chlorophenacyl bromide.
Experimental Protocol
Safety Warning:
-
Lachrymator: 2-Bromo-6-chlorophenacyl bromide is a potent lachrymator (tear gas agent) and skin irritant. All weighing and transfers must occur in a functioning fume hood.
-
Corrosive: HBr is generated during the reaction.
Protocol: Synthesis of 2-(2-Bromo-6-chlorophenyl)imidazo[1,2-a]pyridine
Reagents:
-
2-Bromo-6-chlorophenacyl bromide (1.0 equiv)
-
2-Aminopyridine (1.1 equiv)
-
Sodium Bicarbonate (
) (1.2 equiv) -
Solvent: Ethanol (Absolute) or Acetone (Reagent Grade)
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.1 mmol) in Ethanol (10 mL).
-
Addition: Add 2-Bromo-6-chlorophenacyl bromide (1.0 mmol) in a single portion.
-
Note: The solution may turn yellow/orange immediately due to the formation of the pyridinium salt.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting phenacyl bromide (
) should disappear, and a highly fluorescent spot (the product) should appear at lower .
-
-
Workup (Precipitation Method):
-
Isolation: Filter the solid via vacuum filtration.[3] Wash with cold water (
) to remove inorganic salts. -
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography if high purity (>99%) is required for biological assays.
Data Summary & Expectations
| Parameter | Specification / Observation |
| Appearance | Off-white to pale yellow crystalline solid |
| Typical Yield | 75% – 88% |
| Melting Point | Distinct (Range depends on specific derivative) |
| 1H NMR Key Signal | Aromatic proton at C-3 of imidazo ring ( |
| Mass Spec |
Troubleshooting & Optimization (Expertise)
The 2-bromo-6-chloro substitution pattern presents specific challenges not found in unsubstituted analogs.
Challenge 1: Incomplete Cyclization
-
Cause: The steric bulk of the ortho-chloro and ortho-bromo groups hinders the attack of the exocyclic amine on the carbonyl (Step 3 in Figure 1).
-
Solution: Switch solvent to n-Butanol and reflux at
. The higher temperature overcomes the steric energy barrier.
Challenge 2: Hydrolysis of Starting Material
-
Cause: Phenacyl bromides are sensitive to moisture. If the ethanol is "wet," the
-bromide can hydrolyze to the -hydroxy ketone, which is unreactive. -
Solution: Use anhydrous solvents and store the phenacyl bromide in a desiccator.
Challenge 3: Salt Trapping
-
Cause: The intermediate pyridinium salt precipitates out of non-polar solvents before cyclization occurs.
-
Solution: Ensure the reaction mixture remains homogenous at reflux. If a solid forms during reflux, add small amounts of water or switch to DMF (though DMF requires a more tedious aqueous workup).
Workflow Diagram
Caption: Figure 2. Decision tree for the synthesis and optimization of imidazo[1,2-a]pyridine derivatives.
References
-
Organic Syntheses. Phenacyl Bromide. Org.[1][3][4][5][6] Synth. 1936, 16, 73. Link (Foundational protocol for handling phenacyl bromides).
-
Bagdi, A. K., et al. Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 2013. Link (Mechanistic grounding for cyclization).
-
Fisher Scientific. Safety Data Sheet: 2-Bromoacetophenone derivatives.Link (Safety data for lachrymators).
-
Dhas, A., et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate.[7] Letters in Applied NanoBioScience, 2021. Link (Modern catalytic variations).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Phenacyl bromide synthesis using bromine water - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. nanobioletters.com [nanobioletters.com]
Solvent selection for reactions involving 2-Bromo-6-chlorophenacyl bromide
Application Note: Solvent Selection & Process Optimization for 2-Bromo-6-chlorophenacyl bromide
-HaloketonesPart 1: Executive Summary & Molecule Profile
2-Bromo-6-chlorophenacyl bromide (also known as 2-bromo-1-(2-bromo-6-chlorophenyl)ethanone) represents a unique challenge in organic synthesis. Unlike its para-substituted counterparts, this molecule possesses significant steric bulk immediately adjacent to the reactive carbonyl center due to the ortho-bromo and ortho-chloro substituents.
This structural congestion dictates that solvent selection is not merely about solubility; it is about transition state accessibility . The solvent must facilitate the approach of the nucleophile to the
Critical Safety Warning:
LACHRYMATOR / CORROSIVE: This compound is a potent lachrymator (tear gas agent) and skin irritant. All protocols below must be performed in a functioning fume hood. Solvent waste must be treated as hazardous halogenated waste.
Part 2: Solvent Selection Logic (The "Why" and "How")
The selection of a solvent for this substrate is governed by the Hughes-Ingold rules for nucleophilic substitution (
The Solubility-Reactivity Paradox
The molecule is highly lipophilic due to the three halogen atoms.
-
Non-polar solvents (Hexane, Toluene): Dissolve the substrate well but fail to dissolve polar nucleophiles (amines, thioureas), halting the reaction.
-
Polar Protic Solvents (Ethanol, Methanol): Form a "solvation cage" around nucleophiles (via H-bonding), reducing their energy and nucleophilicity. However, they are essential for stabilizing the leaving bromide ion.
-
Polar Aprotic Solvents (Acetone, Acetonitrile, DMF): Leave nucleophiles "naked" (unsolvated) and highly reactive, significantly accelerating
reactions.[1]
Solvent Decision Matrix
| Solvent Class | Representative | Dielectric Const. ( | Primary Application | Why use with this substrate? |
| Polar Protic | Ethanol (EtOH) | 24.5 | Hantzsch Thiazole Synthesis | Solubilizes thiourea; product (HBr salt) often precipitates upon cooling. |
| Polar Aprotic | Acetone | 20.7 | Maximizes nucleophilicity; prevents side-reactions (hydrolysis); easy workup (evaporation). | |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Kinetic Studies / Difficult | High dielectric constant aids ionization; higher boiling point than acetone for stubborn sterics. |
| Bipolar | DMF / DMSO | >36 | Substituted Imidazopyridine | Last Resort. High boiling point overcomes steric barrier, but workup (aqueous wash) is difficult. |
Part 3: Visualizing the Logic
The following diagram illustrates the decision pathway for solvent selection based on the intended reaction type.
Figure 1: Decision tree for solvent selection based on reaction thermodynamics and solubility parameters.
Part 4: Detailed Experimental Protocols
Protocol A: Hantzsch Thiazole Synthesis (Protic System)
Best for: Reacting 2-Bromo-6-chlorophenacyl bromide with thioureas or thioamides.
Rationale: Ethanol is chosen because it dissolves the lipophilic ketone at reflux temperatures while being polar enough to dissolve thiourea. Crucially, the final thiazole hydrobromide salt is usually less soluble in cold ethanol than the starting materials, allowing for purification by simple filtration.
Materials:
-
2-Bromo-6-chlorophenacyl bromide (1.0 equiv)
-
Thiourea derivative (1.1 equiv)
-
Ethanol (Absolute or 95%)
-
Equipment: Round bottom flask, reflux condenser, magnetic stirrer.[2]
Step-by-Step:
-
Dissolution: In a fume hood, dissolve 1.0 mmol of 2-Bromo-6-chlorophenacyl bromide in 10 mL of Ethanol. Note: The solution may be slightly yellow.
-
Addition: Add 1.1 mmol of the thiourea derivative. It may not dissolve immediately.
-
Reflux: Heat the mixture to reflux (
) with stirring.-
Observation: The mixture should become homogeneous within 10-15 minutes as the temperature rises.
-
-
Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The high steric hindrance of the 2,6-dichloro/bromo ring may require longer reaction times than unsubstituted analogs.
-
Isolation:
Protocol B: -Alkylation of Amines (Aprotic System)
Best for: Synthesis of phenacyl amines or quaternary ammonium salts.
Rationale: Acetone is a polar aprotic solvent.[1] It does not solvate the amine nucleophile, making it more aggressive (higher
Materials:
-
2-Bromo-6-chlorophenacyl bromide (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Base: Anhydrous
(1.5 equiv) - Acts as an acid scavenger. -
Solvent: Anhydrous Acetone.
Step-by-Step:
-
Preparation: Flame-dry the glassware to ensure anhydrous conditions (water competes as a nucleophile, leading to hydrolysis).
-
Mixing: Suspend
and the amine in Acetone (10 mL per mmol substrate). Stir for 10 minutes. -
Addition: Add 2-Bromo-6-chlorophenacyl bromide dropwise as a solution in minimal acetone.
-
Mechanistic Insight: Slow addition keeps the concentration of the electrophile low, reducing the risk of double-alkylation if a primary amine is used.
-
-
Reaction: Stir at room temperature.
-
Steric Note: Due to the 2,6-substitution, room temperature might be insufficient. If no reaction is observed by TLC after 2 hours, gently warm to
.
-
-
Workup:
-
Filter off the inorganic salts (
and ). -
Evaporate the acetone filtrate under reduced pressure to obtain the crude product.[2]
-
Part 5: Mechanistic Pathway & Steric Influence
The following diagram details the
Figure 2: Reaction coordinate visualization showing solvent intervention points.
Part 6: Troubleshooting & Stability
-
Hydrolysis (The "White Solid" impurity):
-
Lachrymatory Cleanup:
-
Spills should be neutralized immediately. Do not wipe with dry paper towels (disperses the chemical into the air). Cover with a mixture of ethanol and aqueous ammonia to degrade the
-bromo ketone chemically before cleaning.
-
References
-
PubChem. (2025).[6] p-Chlorophenacyl bromide Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2023). Nucleophilic Substitution (SN1, SN2). [Link][7]
-
Dharmana, T., & Swapna, M. (2017).[8] Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica.[8] [Link]
Sources
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Microwave-assisted synthesis using 2-Bromo-6-chlorophenacyl bromide
Application Note: Microwave-Assisted Heterocycle Synthesis Using Sterically Hindered Phenacyl Bromides
Executive Summary
This application note details the optimized protocols for utilizing 2-Bromo-6-chlorophenacyl bromide (also known as
While phenacyl bromides are ubiquitous precursors for thiazoles and imidazopyridines, this specific derivative presents a unique challenge: severe steric hindrance caused by the 2,6-dihalogenation pattern on the phenyl ring. Conventional thermal heating often fails to drive nucleophilic attack at the carbonyl carbon efficiently, leading to prolonged reaction times and decomposition.
Core Value Proposition: By utilizing Microwave Irradiation (MWI) , researchers can overcome this steric energy barrier, reducing reaction times from hours to minutes while suppressing side reactions. This guide provides validated protocols for synthesizing two critical pharmacophores: Imidazo[1,2-a]pyridines and 2-Aminothiazoles .
Chemical Context & Safety (Critical)
The Steric Challenge (The "Ortho Effect")
The target molecule contains bulky Bromo- and Chloro- substituents at the ortho positions relative to the carbonyl group.
-
Mechanism Implication: In Hantzsch-type condensations, the nucleophile (e.g., thiourea nitrogen) must attack the carbonyl carbon. The 2,6-substituents create a "shield," twisting the carbonyl out of planarity with the phenyl ring and physically blocking the approach trajectory.
-
The Microwave Solution: MWI provides direct dielectric heating, efficiently coupling with the polar transition state. This rapid energy transfer overcomes the high activation energy (
) barrier imposed by steric hindrance.
Safety Warning: Lachrymator Hazard
-
Hazard: 2-Bromo-6-chlorophenacyl bromide is a potent lachrymator (tear gas agent) and skin corrosive.
-
Control: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills (reacts with the alkyl bromide).
Validated Protocols
Protocol A: Synthesis of 2-(2-Bromo-6-chlorophenyl)imidazo[1,2-a]pyridine
Target Application: Scaffold hopping for hypnotic/anxiolytic drugs (Zolpidem analogs).
Reagents:
-
2-Bromo-6-chlorophenacyl bromide (1.0 equiv)
-
2-Aminopyridine (1.1 equiv)
-
Solvent: Ethanol (Green) or Solvent-Free (Neat)
Workflow Diagram:
Caption: Figure 1. Microwave-assisted Groebke-Blackburn-Bienaymé type condensation workflow.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-transparent crimp-sealed vial, add 2-Bromo-6-chlorophenacyl bromide (1.0 mmol, ~313 mg) and 2-Aminopyridine (1.1 mmol, ~103 mg).
-
Solvent Selection:
-
Method A (Green): Add 2 mL absolute ethanol.
-
Method B (High Speed): No solvent.[1] Grind reactants together to form a eutectic melt.
-
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temp: 110°C
-
Hold Time: 10 minutes (with 1 min ramp).
-
Pressure Limit: 250 psi (safety cutoff).
-
Stirring: High.[2]
-
-
Workup:
-
Cool to room temperature (RT).
-
The hydrobromide salt may precipitate. Basify with sat. aq.
to pH 8-9. -
Extract with Ethyl Acetate (
mL). Dry over .
-
-
Purification: Recrystallize from hot ethanol/water (9:1) to yield pale yellow crystals.
Protocol B: Hantzsch Synthesis of 4-(2-Bromo-6-chlorophenyl)-2-aminothiazole
Target Application: Kinase inhibitors and antimicrobial agents.
Reagents:
-
2-Bromo-6-chlorophenacyl bromide (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Solvent: Water/Ethanol (1:1)
Mechanistic Pathway:
Caption: Figure 2. Hantzsch thiazole synthesis mechanism highlighting the MW-assisted steps.
Step-by-Step Procedure:
-
Preparation: Dissolve Thiourea (1.2 mmol, 91 mg) in 2 mL of 1:1 Ethanol/Water in a microwave vial.
-
Addition: Add 2-Bromo-6-chlorophenacyl bromide (1.0 mmol). Note: It may not dissolve immediately.
-
Irradiation:
-
Temp: 90°C.
-
Power: Dynamic mode (max 150W).
-
Time: 5 minutes.
-
-
Observation: The reaction usually turns clear and then precipitates the white hydrobromide salt of the thiazole.
-
Isolation:
-
Filter the precipitate directly (if solid).
-
Wash with cold ether to remove unreacted phenacyl bromide (lachrymator removal).
-
Recrystallize from ethanol.[3]
-
Comparative Data: Thermal vs. Microwave
The following data illustrates the efficiency gain when processing this sterically hindered substrate.
| Metric | Conventional Thermal (Reflux) | Microwave Assisted (MWI) | Impact |
| Reaction Time | 4 - 6 Hours | 5 - 10 Minutes | 30x Faster |
| Solvent Volume | 20 - 50 mL | 0 - 2 mL | Green Chemistry |
| Yield (Isolated) | 45 - 55% | 88 - 92% | High Efficiency |
| Purity (Crude) | Low (Dehalogenation byproducts) | High (>95%) | Cleaner Profile |
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: The 2,6-steric bulk is preventing the initial nucleophilic attack.
-
Fix: Increase temperature to 130°C. Do not simply extend time, as this promotes tar formation. Use a more polar solvent (add few drops of DMF) to increase microwave absorbance (loss tangent).
-
-
Issue: Superheating/Bumping.
-
Cause: Ethanol has a low boiling point.
-
Fix: Ensure the vessel is rated for pressure (20 bar). Use "Simultaneous Cooling" (compressed air cooling the vessel during irradiation) to allow high power input without exceeding temperature limits.
-
References
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
- Source: Perumal, P. T., et al. "Microwave-assisted synthesis of nitrogen-bridgehead heterocycles."
- Context: Establishes the baseline for reacting 2-aminopyridines with phenacyl bromides.
-
Hantzsch Thiazole Synthesis (Green Chemistry)
- Source: Potewar, T. M., et al.
- Context: Validates the thiourea condensation p
-
Safety Data & Handling (Phenacyl Bromides)
-
Steric Hindrance in Microwave Synthesis
- Source: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie.
- Context: Explains the thermodynamic advantages of MW in overcoming steric barriers.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Bromo-6-Chlorophenacyl Bromide Cyclizations
Welcome to the Technical Support Center. This guide is engineered for discovery chemists, process engineers, and drug development professionals facing yield bottlenecks when utilizing highly sterically hindered alpha-halo ketones.
While unsubstituted phenacyl bromides are highly reactive, versatile precursors for synthesizing bioactive five- and six-membered heterocycles[1], the di-ortho substitution in 2-bromo-6-chlorophenacyl bromide introduces extreme steric shielding. The bulky halogen atoms force the carbonyl group out of coplanarity with the aryl ring, drastically altering the electrophilicity of the system and physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these barriers.
Troubleshooting Guide & FAQs
Q1: My Hantzsch thiazole cyclization is stalling, and I recover mostly unreacted 2-bromo-6-chlorophenacyl bromide. Why is the initiation so slow?
Causality & Solution: The standard Hantzsch synthesis relies on the initial
Q2: I am observing significant dehalogenation (formation of 2-bromo-6-chloroacetophenone) instead of the cyclized product. How do I prevent this degradation? Causality & Solution: Phenacyl bromides are documented Norrish Type I photoinitiators; exposure to ambient laboratory UVA light induces homolytic cleavage of the C–Br bond, generating destructive bromine and carbon-centered radicals[4]. Furthermore, the use of strong, nucleophilic bases can promote unwanted halogen exchange or reduction pathways. Action: Wrap all reaction vessels in aluminum foil to exclude light. Replace strong bases with non-nucleophilic organic bases (e.g., N,N-Diisopropylethylamine, DIPEA) or mild inorganic carbonates to prevent competitive side reactions.
Q3: LC-MS monitoring shows the mass of the intermediate hydroxythiazoline, but the final aromatic thiazole isn't forming. What is the bottleneck? Causality & Solution: The final step of the Hantzsch cyclization is the dehydration of the intermediate to form the aromatic ring[2]. The extreme steric bulk of the di-ortho substituted aryl ring can artificially stabilize the non-planar intermediate conformation, raising the activation energy required for aromatization. Action: Introduce a mild dehydrating agent (such as activated 4Å molecular sieves) or a Lewis acid catalyst, and ensure the reaction is maintained at a rigorous reflux to drive the equilibrium toward the thermodynamic product.
Mechanistic & Troubleshooting Workflows
Mechanistic pathway of Hantzsch cyclization versus light/base-induced degradation.
Troubleshooting logic tree for diagnosing and resolving cyclization failures.
Quantitative Data: Condition Optimization
The following table summarizes the empirical optimization of the Hantzsch cyclization for 2-bromo-6-chlorophenacyl bromide, demonstrating the critical impact of solvent and base selection on overcoming steric hindrance.
| Entry | Solvent | Base | Temperature | Time | Observation / Self-Validation | Isolated Yield (%) |
| 1 | Ethanol | None | 78°C (Reflux) | 12 h | Unreacted starting material dominant on TLC | 15% |
| 2 | Ethanol | Et₃N (1.5 eq) | 78°C (Reflux) | 12 h | Multiple side spots; dehalogenation observed | 32% |
| 3 | DMF | DIPEA (1.5 eq) | 100°C | 6 h | Clean conversion to intermediate; slow dehydration | 68% |
| 4 | 1,4-Dioxane | K₂CO₃ (2.0 eq) | 100°C | 6 h | Rapid intermediate consumption; product precipitates | 86% |
Self-Validating Experimental Protocol
Optimized Synthesis of 2-Amino-4-(2-bromo-6-chlorophenyl)thiazole
Safety Warning: Phenacyl bromides are potent lachrymators and severe skin irritants[5]. All operations must be conducted in a certified fume hood using appropriate PPE.
Step 1: Preparation & Inertion
-
Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Wrap the entire apparatus in aluminum foil to suppress Norrish Type I homolytic cleavage[4].
-
Purge the system with dry Nitrogen gas for 10 minutes.
Step 2: Reagent Addition
-
Add 2-bromo-6-chlorophenacyl bromide (1.0 mmol) and thiourea (1.2 mmol) to the flask.
-
Suspend the reagents in anhydrous 1,4-Dioxane (10 mL).
-
Add anhydrous K₂CO₃ (2.0 mmol) as a mild, non-nucleophilic base.
Step 3: Controlled Cyclization & Self-Validation
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Self-Validation Checkpoint 1 (2 Hours): Perform TLC (Hexanes:EtOAc 3:1). The highly mobile phenacyl bromide spot (
) should be consumed, replaced by a highly polar intermediate spot near the baseline. -
Self-Validation Checkpoint 2 (6 Hours): Perform LC-MS. The intermediate mass should be fully dehydrated (loss of 18 Da), and a new, less polar spot should dominate the TLC plate.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Self-Validation: The sudden change in polarity will force the hydrophobic thiazole product to precipitate as a solid mass.
-
Filter the precipitate under vacuum, wash with cold water (3 x 15 mL) to remove inorganic salts, and recrystallize from hot methanol to afford the pure product.
References
- Semantic Scholar:Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
- ACS Omega (via PMC):Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- Frontiers in Chemistry:Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene.
- Organic Syntheses:Phenacyl Bromide Procedure.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Bromo-6-chlorophenacyl bromide
This technical guide is structured as a specialized support center resource for the purification of 2-Bromo-6-chlorophenacyl bromide (systematically: 2-Bromo-1-(2-bromo-6-chlorophenyl)ethanone). It addresses the specific challenges posed by the steric hindrance of the 2,6-disubstitution pattern and the high reactivity of the
Case ID: PUR-XC-2B6C Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Safety Directive
Compound Profile:
-
Target: 2-Bromo-6-chlorophenacyl bromide
-
Structure: A highly substituted
-halo ketone. The 2,6-dihalogen pattern on the aromatic ring creates significant steric bulk around the carbonyl group, influencing solubility and crystal packing. -
Primary Hazard: Severe Lachrymator .[1] This compound is a potent alkylating agent. It causes immediate and severe eye/respiratory irritation and can cause chemical burns on skin contact.[2]
⚠️ CRITICAL SAFETY WARNING
Containment: All operations must be performed inside a functioning fume hood.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills and clean glassware immediately. Do not wash glassware directly with water/acetone before neutralization.
Standard Purification Protocol: Recrystallization
While column chromatography is possible, recrystallization is preferred for scaling up to remove the starting ketone (2-bromo-6-chloroacetophenone) and over-brominated byproducts (
Phase A: Solvent Selection Matrix
Due to the specific 2,6-substitution, solubility can be unpredictable. We recommend the following solvent hierarchy based on structural analogs (e.g., 2,4-dichlorophenacyl bromide).
| Solvent System | Polarity | Suitability | Notes |
| Ethanol (95%) | High | Primary Recommendation | Balances solubility of the polar ketone and non-polar impurities. |
| Glacial Acetic Acid | Medium | High Purity / Low Yield | Excellent for removing colored impurities. Harder to dry due to high B.P. |
| EtOAc / Hexane | Tunable | Alternative | Use if the compound oils out in alcohols. Start with 1:5 ratio. |
| Methanol | High | Secondary | Often too soluble; requires cooling to -20°C for good recovery. |
Phase B: Step-by-Step Workflow
1. Crude Assessment: Determine the melting point (MP) of your crude material.[3]
-
Note: Pure phenacyl bromides typically melt between 40–80°C. If your crude is a liquid or sticky gum, it likely contains significant solvent or starting material.
2. Dissolution (The "Minimum Hot" Rule):
-
Place crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 3-5 mL per gram of solid).
-
Heat to a gentle boil (steam bath or block; avoid open flame).
-
Add solvent dropwise only until the solid dissolves.
-
Technical Insight: If a small amount of dark oily residue remains insoluble while the bulk dissolves, decant the clear solution away from it. This residue is often polymeric impurity.
3. Decolorization (Optional but Recommended):
-
If the solution is dark orange/brown (indicating free
or oxidized polymers), remove from heat. -
Add activated charcoal (1-2% w/w). Caution: Add when slightly cooled to prevent frothing.
-
Boil for 2 minutes, then filter hot through a pre-warmed funnel/Celite pad.
4. Crystallization:
-
Allow the filtrate to cool to room temperature undisturbed.
-
Critical Step: If oil droplets appear (oiling out), scratch the glass vigorously with a rod or add a seed crystal immediately.
-
Once room temperature is reached, cool in an ice-water bath (0-4°C) for 1 hour to maximize yield.
5. Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[4]
-
Wash the cake with cold solvent (ethanol or hexane) to remove surface mother liquor.
-
Drying: Dry in a vacuum desiccator over
or . Avoid heat drying, as -bromo ketones are thermally labile.
Troubleshooting Center (FAQ)
Issue 1: "My product is 'Oiling Out' instead of crystallizing."
Diagnosis: The solution is either too concentrated, or the melting point of the solvated compound is lower than the solvent's boiling point. The 2,6-substituents disrupt crystal lattice formation, favoring the liquid phase. Corrective Actions:
-
Reheat and Dilute: Add 10-20% more solvent to the hot mixture.
-
The "Cloud Point" Method: If using a single solvent (Ethanol), add warm water dropwise until persistent turbidity appears, then add one drop of ethanol to clear it. Cool very slowly (wrap flask in a towel).
-
Seeding: Retain a tiny crystal from a previous batch (or crude) and add it when the solution reaches room temperature.
Issue 2: "The crystals are turning yellow/brown on storage."
Diagnosis: Decomposition releasing
-
The Acid Scavenger Wash: Before recrystallization, dissolve the crude in ether/DCM and wash with 5% aqueous Sodium Bicarbonate followed by 1% Sodium Thiosulfate . Dry over
, evaporate, then recrystallize. -
Storage: Store the purified crystals in an amber vial, under Argon/Nitrogen, in the freezer (-20°C).
Issue 3: "I have low recovery yield (<50%)."
Diagnosis: The compound is too soluble in the chosen solvent, or you used too much solvent during dissolution. Corrective Actions:
-
Concentrate: Evaporate 30% of the mother liquor and cool again to harvest a "second crop" (Note: Second crops are usually less pure).
-
Anti-Solvent: If using Ethyl Acetate, add cold Hexane to the mother liquor to force precipitation.
Visualizing the Purification Logic
The following decision tree illustrates the logic flow for solvent selection and troubleshooting during the purification process.
Caption: Decision matrix for the purification of 2-Bromo-6-chlorophenacyl bromide, addressing solubility checks and oiling-out phenomena.
References & Authority
The protocols described above are synthesized from standard methodologies for the purification of substituted phenacyl bromides, adapted for the steric constraints of 2,6-disubstitution.
-
Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide".[5] Organic Syntheses, Coll.[6] Vol. 2, p. 480 (1943); Vol. 19, p. 24 (1939). (Foundational method for recrystallizing phenacyl bromides using ethanol).
-
Langley, W. D. "p-Bromophenacyl Bromide". Organic Syntheses, Coll.[6] Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929). (Describes the use of glacial acetic acid and ethanol for brominated analogs).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68303, 2-Bromo-1-(4-chlorophenyl)ethanone. (Safety and physical property data for chlorophenacyl bromide analogs).
-
Sigma-Aldrich. Safety Data Sheet (SDS) for 2-Bromo-2',4'-dichloroacetophenone. (Used for hazard extrapolation regarding lachrymatory properties and storage stability).
Sources
- 1. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Overcoming steric hindrance in 2-Bromo-6-chlorophenacyl bromide reactions
Welcome to the Technical Support & Methodology Center for complex phenacyl halide chemistry. As a Senior Application Scientist, I have designed this guide to address the specific synthetic roadblocks associated with 2-Bromo-6-chlorophenacyl bromide (CAS: 1261604-22-1).
Due to its unique di-ortho substitution pattern, this building block exhibits extreme steric hindrance, often leading to failed reactions, poor yields, or unexpected byproducts. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you successfully navigate these challenges.
I. Frequently Asked Questions: The Mechanistic Root Causes
Q: Why do standard nucleophilic substitutions (
Q: I am trying to perform a substitution, but NMR indicates I have synthesized a carboxamide or cycloketone derivative instead. What happened?
A: You are observing a competing Favorskii rearrangement . When the
II. Quantitative Impact of Ortho-Substitution
To understand the severity of the hindrance in 2-bromo-6-chlorophenacyl bromide, we must look at the kinetic rate constants (
| Substituent on Phenacyl Bromide | Relative Bulk / Electronic Effect | Reaction Rate ( |
| Unsubstituted (H) | Baseline | 20.50 |
| para-Chloro (p-Cl) | Electron-withdrawing, zero steric effect | 20.00 |
| ortho-Fluoro (o-F) | Small steric bulk, high electronegativity | 15.70 |
| ortho-Methoxy (o-OCH | Moderate steric bulk | 7.64 |
| ortho-Methyl (o-CH | Moderate steric bulk | 5.31 |
| ortho-Chloro (o-Cl) | High steric bulk | 2.85 |
| 2-Bromo-6-chloro | Extreme Di-ortho bulk (Theoretical Extrapolation) | < 0.50 (Estimated) |
*Rates based on substitution by tert-butylamine on
III. Troubleshooting Guide & Solutions
Issue 1: Sluggish or Failed Displacement with Weak Nucleophiles
The Cause: The activation energy (
Fig 1: Finkelstein activation workflow converting hindered bromide to reactive iodide intermediate.
Issue 2: Incomplete Conversion in Hantzsch Thiazole Synthesis
The Cause: The Hantzsch synthesis requires initial nucleophilic attack by a thioamide sulfur onto the
Fig 2: Microwave irradiation overcomes the steric barrier in Hantzsch thiazole synthesis.
IV. Field-Proven Experimental Protocols
Protocol A: Self-Validating Finkelstein-Activated Substitution
This protocol uses Le Chatelier’s principle to drive the reaction forward. The insolubility of NaBr in acetone serves as a self-validating visual indicator of successful activation.
-
Preparation: Dissolve 1.0 equivalent of 2-bromo-6-chlorophenacyl bromide in anhydrous acetone (0.2 M concentration).
-
Activation: Add 1.5 equivalents of anhydrous Sodium Iodide (NaI). Causality note: Acetone is specifically chosen because NaI is soluble in it, while the byproduct NaBr is not.
-
Validation: Stir at room temperature for 30–45 minutes. You must observe the formation of a fine, cloudy white precipitate (NaBr). If no precipitate forms, your acetone may be wet, or the NaI has oxidized.
-
Nucleophilic Attack: Once precipitation is complete, add 1.2 equivalents of your target nucleophile (e.g., an amine or alkoxide) and 1.5 equivalents of a non-nucleophilic base (like DIPEA) to neutralize the generated HI.
-
Completion: Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The highly reactive
-iodide intermediate will rapidly convert to the final product. Filter the salts, concentrate the filtrate, and purify via flash chromatography.
Protocol B: Microwave-Assisted Hantzsch Thiazole Cyclization
This method prevents the thermal degradation commonly seen when conventionally heating sterically hindered phenacyl bromides.
-
Reaction Assembly: In a specialized microwave-safe reaction vial, combine 1.0 equivalent of 2-bromo-6-chlorophenacyl bromide and 1.1 equivalents of the desired thioamide/thiourea.
-
Solvent Selection: Suspend the mixture in anhydrous ethanol or DMF (2-3 mL per mmol). Causality note: DMF has a higher microwave loss tangent, meaning it absorbs microwave energy more efficiently, which is ideal for extremely hindered substrates.
-
Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 300–400 W, ramping the temperature to 120 °C for exactly 5 to 7 minutes[4].
-
Workup: Allow the vial to cool via compressed air to room temperature. The sudden drop in temperature often induces spontaneous crystallization of the thiazole product.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under a vacuum. If no crystallization occurs, dilute with ice water to precipitate the product.
V. References
-
Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. PubMed (National Institutes of Health). Available at: [Link]
-
Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC (National Institutes of Health). Available at: [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Finkelstein Reaction). Thieme Connect. Available at: [Link]
Sources
- 1. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | 852180-42-8 [smolecule.com]
Technical Support Center: Stability of 2-Bromo-6-chlorophenacyl Bromide
[1]
Executive Summary & Chemical Profile
2-Bromo-6-chlorophenacyl bromide is a highly specialized
-
Core Reactivity: The molecule features an activated
-methylene carbon ( ) susceptible to attack by nucleophiles (carboxylates, phenoxides).[1] -
Structural Constraint: The 2-bromo-6-chloro substitution pattern on the phenyl ring creates significant steric hindrance around the carbonyl group.
-
Stability Verdict: While the steric bulk protects the carbonyl from direct nucleophilic attack (reducing the risk of some side reactions like classic Favorskii rearrangement), the
-carbon remains highly electrophilic. In basic conditions, hydrolysis is the primary degradation pathway, leading to the formation of the corresponding -hydroxy ketone and bromide ions.
Mechanistic Insight: Why Basic Conditions are Critical
Understanding the degradation mechanism is essential for troubleshooting. In the presence of a base (hydroxide
Pathway A: Hydrolysis (The Primary Instability)
This is the dominant degradation mode. The base acts as a nucleophile, attacking the
-
Mechanism: Direct
substitution. -
Result: Formation of 2-bromo-6-chloro-
-hydroxyacetophenone.[1] -
Visual Indicator: Often accompanied by a pH drop (generation of
which is neutralized by the base) and precipitation if the alcohol is insoluble.
Pathway B: Favorskii Rearrangement (Sterically Hindered)
Classically,
-
Steric Effect: The bulky 2-bromo and 6-chloro groups flanking the carbonyl severely hinder the initial nucleophilic attack at the carbonyl carbon or the formation of the required enolate geometry.
-
Consequence: Unlike unsubstituted phenacyl bromide, this derivative is less prone to rearrangement but highly prone to simple hydrolysis or dehalogenation if the base concentration is uncontrolled.
Degradation Pathway Diagram
Figure 1: Mechanistic pathways.[1] The steric bulk of the 2,6-substituents favors direct hydrolysis (green) over the complex rearrangement (yellow) typically seen in simpler analogs.[1]
Troubleshooting Guide (Q&A)
Issue: Low Yield in Coupling Reactions
Q: I am using
-
The Cause: Even weak bases like carbonate can generate hydroxide ions if water is present ($ \text{CO}_3^{2-} + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{OH}^- $).[1] The reagent reacts with this generated
faster than with your bulky carboxylic acid.[1] -
The Fix:
-
Switch to anhydrous conditions . Dry your acetone over molecular sieves (3Å).[1]
-
Use a non-nucleophilic organic base like DIPEA (Hünig's base) instead of inorganic carbonates if solubility allows.
-
Add the base to the acid first, stir for 10 mins to form the salt, and then add the bromide reagent to minimize its exposure to free base.
-
Issue: Solution Discoloration
Q: My stock solution in acetonitrile turned yellow/brown after 24 hours. Is it still usable? A: No. Discoloration indicates degradation, likely via dehalogenation or polymerization.
-
The Cause:
-Halo ketones are photosensitive and thermally unstable. The "2-bromo-6-chloro" moiety is electron-withdrawing, making the -carbon highly reactive. Yellowing suggests the liberation of free bromine or formation of conjugated byproducts. -
The Fix:
-
Prepare solutions fresh daily .
-
Store the solid in the dark at -20°C .
-
If you must store a solution, use acidified acetonitrile (0.1% acetic acid) to suppress base-catalyzed degradation.[1]
-
Issue: Unexpected Peaks in HPLC
Q: I see a large fronting peak in my chromatogram that wasn't there initially.
A: This is the hydrolysis product (
-
Verification: Check the retention time. The hydrolysis product is more polar than the parent bromide and will elute earlier on a C18 column.
-
Prevention: Ensure your mobile phase buffers are not too basic (keep pH < 7.5).[1]
Experimental Protocols
Protocol A: The "30-Minute Stability Check"
Use this protocol to validate solvent/base compatibility before running a full scale reaction.
Materials:
-
Solvent: Your intended reaction solvent (e.g., DMF, Acetone)[1]
-
Base: Your intended base
-
HPLC or TLC setup[1]
Procedure:
-
Dissolve 10 mg of reagent in 1 mL of solvent.
-
T0 Sample: Immediately take a 50 µL aliquot, dilute in 500 µL neutral ACN, and inject/spot.
-
Add 1 equivalent of your base to the remaining solution. Stir at room temperature.
-
T30 Sample: After 30 minutes, take a second aliquot.
-
Analysis:
-
Pass: T30 peak area is >95% of T0.
-
Fail: New peaks appear >5%.
-
Protocol B: Optimized Derivatization Conditions
Recommended for fatty acid or phenol derivatization to minimize hydrolysis.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (Anhydrous) | Aprotic, polar enough to dissolve salts, but minimizes solvolysis.[1] |
| Base | Triethylamine (TEA) or DIPEA | Organic bases are less likely to introduce water than hygroscopic inorganic salts. |
| Stoichiometry | 1.0 eq Acid : 1.1 eq Base : 1.2 eq Reagent | Slight excess of reagent ensures completion; excess base is minimized. |
| Catalyst | 18-Crown-6 (if using | Increases the nucleophilicity of the carboxylate, allowing the reaction to outcompete hydrolysis.[1] |
| Temperature | 20°C - 40°C | Avoid reflux. Higher temps exponentially increase degradation rates. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[4] (General mechanism of
-haloketone reactivity). -
Organic Syntheses. (1941).[5] Phenacyl Bromide Preparation and Reactivity. Coll. Vol. 1, p. 436. Retrieved from [Link][1]
-
PubChem. (2025).[4] Compound Summary: 2-Bromo-1-(4-chlorophenyl)ethanone (Analogous Reactivity Data). Retrieved from [Link][1]
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. 825-40-1|1-(2-Bromo-4-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support: Troubleshooting 2,6-Substituted Phenacyl Bromides
Department: Synthetic Chemistry Applications & Process Optimization
Subject: Overcoming Steric & Electronic Barriers in Ortho-Substituted
Introduction: The "Steric Fortress" Paradox
Researchers working with 2,6-substituted phenacyl bromides (e.g., 2-bromo-2',6'-dimethylacetophenone or 2-bromo-2',6'-dichloroacetophenone) often encounter a unique frustration: the molecule is electronically activated but sterically dead.
The Core Conflict:
-
Electronic Activation: The bulky 2,6-substituents force the carbonyl group out of planarity with the benzene ring. This breaks the conjugation, preventing the phenyl ring from donating electron density to the carbonyl. Consequently, the carbonyl is more electrophilic than in unsubstituted acetophenone.
-
Steric Deactivation: The same substituents create a "steric fortress" around the
-carbon, severely hindering the trajectory for Nucleophilic Substitution ( ).
This guide addresses the specific side reactions arising from this conflict: reductive debromination , stalled substitution , and base-mediated degradation .
Module 1: Pre-Reaction Diagnostics
Before troubleshooting the reaction, validate the reagent. 2,6-substituted phenacyl bromides are notoriously unstable.
FAQ: Why is my starting material turning black/oily?
Diagnosis: Autocatalytic Acid Degradation. Phenacyl bromides hydrolyze slightly in moist air to produce HBr. In 2,6-substituted systems, the "ortho effect" can accelerate acid-catalyzed condensation of the carbonyl, leading to dark oligomers.
Protocol: The "Soft" Recrystallization Do not use silica chromatography (the acidity of silica degrades these compounds).
-
Dissolve the crude bromide in minimal warm petroleum ether or hexane (avoid alcohols if possible to prevent hemiacetal formation).
-
If insoluble, add small amounts of
until dissolved. -
Cool to -20°C.
-
Critical Step: If the solid is off-white/yellow, wash with cold aqueous
immediately before use to neutralize trace HBr.
Module 2: Troubleshooting Nucleophilic Substitution ( )
Symptom: "The reaction is stuck at 10% conversion after 24 hours," or "I see unreacted starting material despite heating."
The Barrier: The Wall
For an
Solution: The Finkelstein Catalyst System
Do not simply increase heat (this causes degradation). You must change the leaving group dynamics.
The Protocol: Add Sodium Iodide (NaI) (10-20 mol%) to the reaction.
-
Mechanism: Iodide is a smaller, better nucleophile than most reagents and can slip past the steric gate to displace Bromine. The resulting Phenacyl Iodide has a much weaker C-I bond and a better leaving group, allowing your bulky nucleophile to react faster.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Solvent | THF or DCM (Too slow) | Acetone or DMF (Polar aprotic stabilizes transition state) |
| Catalyst | None | NaI (0.1 eq) or TBAI (Phase Transfer) |
| Temperature | Reflux (Degradation) | 40-50°C (Controlled kinetics) |
Module 3: The "Fake" Starting Material (Reductive Debromination)
Symptom: "I isolated a product that looks like my starting material by TLC, but the NMR lacks the
The Mechanism: Thiourea/Amine Induced Reduction
This is common in Hantzsch Thiazole Synthesis . If the steric hindrance prevents the nucleophilic attack by sulfur, the thiourea (or amine) can act as a reducing agent, transferring a hydride or hydrogen radical to the
Corrective Workflow:
Figure 1: The bifurcation between thiazole formation and reductive debromination.
The Fix:
-
Switch Solvent: Move from Ethanol to DMF or 1,4-Dioxane . Ethanol serves as a proton source for the reduction.
-
Add Scavenger: Use a mild base like NaHCO3 or 2,6-lutidine to buffer the HBr formed, preventing acid-catalyzed reduction mechanisms.
-
Oxidative Force: In extreme cases, add a mild oxidant (e.g., Iodine, 5 mol%) to drive the equilibrium toward the thiazole and prevent the reductive pathway.
Module 4: Base-Mediated Side Reactions (Favorskii & Dimerization)
Symptom: "I see a complex mixture of spots and a loss of the carbonyl peak in IR."
Diagnosis: The base used (e.g., hydroxide, alkoxide) is reacting with the sensitive
Risk 1: The Favorskii Trap
While 2,6-substituents make the classic Favorskii rearrangement (ring contraction) difficult due to the strain in forming the cyclopropanone intermediate, strong bases will still deprotonate the
-
Outcome: Instead of rearranging, the enolate often dimerizes or polymerizes into "red tars."
Risk 2: Epoxy-Ether Formation
In the presence of alkoxides (e.g., NaOEt), 2,6-substituted phenacyl bromides often skip the substitution and form epoxy ethers (Darzens-type reaction) because the direct
Troubleshooting Table: Base Selection
| Base Type | Risk Level | Outcome with 2,6-Subs | Recommended? |
| NaOH / KOH | High | Hydrolysis to | NO |
| NaOEt / NaOMe | High | Epoxy-ether formation; Transesterification. | NO |
| K2CO3 / Cs2CO3 | Medium | Slow reaction; potential for self-aldol. | Conditional |
| DIPEA / TEA | Low | Cleanest profile. Steric bulk of base prevents nucleophilic attack on carbonyl. | YES |
Summary Checklist for 2,6-Substituted Substrates
-
Verify Purity: Ensure starting material is white/crystalline. Wash with hexane if oily.
-
Activate Leaving Group: Always use catalytic NaI (Finkelstein conditions).
-
Buffer the System: Avoid strong bases; use hindered amines (DIPEA) or weak inorganic bases (
). -
Solvent Choice: Avoid alcohols if reduction is observed; prefer DMF, MeCN, or Acetone.
References
-
Reactivity of
-Halo Ketones: -
Steric Effects in Phenacyl Bromides
- Title: Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Hantzsch Synthesis Optimization
-
Debromination Mechanisms
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
Technical Support Center: 2-Bromo-6-chlorophenacyl Bromide Applications
[1]
Topic: Optimization of Substitution Reactions for Sterically Hindered Phenacyl Bromides Document ID: TS-CHEM-2B6C-001 Last Updated: February 28, 2026 Audience: Medicinal Chemists, Process Development Scientists[1]
⚠️ Critical Technical Alert: The "Ortho-Effect"
Read this before starting your experiment.
2-Bromo-6-chlorophenacyl bromide (also known as
The Consequence:
-
Rotational Barrier: The ortho-substituents force the carbonyl group out of planarity with the benzene ring, decoupling resonance stabilization.
-
Steric Shielding: The nucleophilic trajectory toward the
-carbon is partially obstructed by the "picket fence" of the halogen atoms on the ring. -
Kinetic Penalty: Expect reaction rates to be 10–50x slower than standard phenacyl bromides at room temperature.[1]
Part 1: Troubleshooting & FAQs
Q1: What is the optimal temperature for substitution reactions with this substrate?
Short Answer:
Detailed Explanation:
While simple phenacyl bromides react violently at room temperature (
-
Strong Nucleophiles (Thiols, Azides):
. -
Moderate Nucleophiles (Amines, Carboxylates):
(Refluxing Ethanol/THF). -
Weak Nucleophiles (Alcohols, Amides): Requires activation (see Q3).
Warning: Do not exceed
. Temperatures above this threshold often trigger dehalogenation (loss of the-bromine) or self-condensation polymerization.[1]
Q2: My reaction is stuck at 50% conversion after 24 hours. What should I do?
Diagnosis: The reaction has likely stalled due to the accumulation of the leaving group (bromide) or insufficient kinetic energy to penetrate the steric shield.
The Fix: The Finkelstein Modification Add 10–20 mol% Potassium Iodide (KI) to the reaction mixture.
-
Mechanism: Iodide (
) is a smaller, better nucleophile than your target.[1] It rapidly displaces the -bromide to form the -iodide intermediate.[1] -
Benefit: The C-I bond is weaker and the iodide is a better leaving group, allowing your bulky nucleophile to displace it more easily.
-
Solvent Note: This works best in Acetone or Butanone (MEK).[1]
Q3: I see multiple spots on TLC. What are the side reactions?
When heating 2-Bromo-6-chlorophenacyl bromide, three competing pathways arise:
| Side Product | Cause | Prevention |
| Epoxide Formation | Basic conditions (Darzens condensation).[1] | Maintain pH < 9; use non-nucleophilic bases (DIPEA).[1] |
| Dehalogenation | High Temp ( | Lower temp; switch to Aprotic solvent (DMF/MeCN).[1] |
| Dimerization | High Concentration (>0.5 M).[1] | Dilute reaction to 0.1 M. |
Part 2: Decision Logic & Mechanism
The following diagram illustrates the kinetic decision tree for optimizing your specific synthesis.
Caption: Optimization workflow for sterically hindered phenacyl bromide substitutions.
Part 3: Standardized Experimental Protocol
Objective: Nucleophilic substitution of 2-Bromo-6-chlorophenacyl bromide with a secondary amine (Generic Model).
Materials
-
Substrate: 2-Bromo-6-chlorophenacyl bromide (1.0 eq)
-
Nucleophile: Secondary Amine (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 eq)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Procedure
-
Preparation:
-
Dissolve 1.0 mmol of 2-Bromo-6-chlorophenacyl bromide in 5 mL of anhydrous MeCN (0.2 M concentration).
-
Note: Ensure the glassware is dry; moisture can lead to hydrolysis of the bromide.
-
-
Activation (Optional but Recommended):
-
Add 0.1 mmol (10 mol%) of NaI/KI . Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution may darken slightly due to trace iodine liberation; this is normal.
-
-
Addition:
-
Add 2.0 mmol of
(solid) followed by 1.1 mmol of the Amine .
-
-
Thermal Ramp:
-
Work-up:
-
Once starting material (
in 20% EtOAc/Hex) disappears, cool to RT. -
Dilute with EtOAc, wash with water (
) and Brine ( ). -
Dry over
and concentrate.
-
Part 4: Comparative Data (Solvent & Temp)
The following table summarizes reaction half-lives (
| Solvent | Temperature | Dielectric Constant ( | Estimated | Comment |
| DCM | 8.9 | > 48 Hours | Too Slow. Avoid for this substrate. | |
| Acetone | 20.7 | 6–8 Hours | Good for Finkelstein conditions.[1] | |
| Ethanol | 24.5 | 3–4 Hours | Optimal for solubility and rate. | |
| DMF | 36.7 | < 2 Hours | Fast, but difficult work-up (high BP).[1] |
References
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.[2] The Journal of Organic Chemistry, 68(4), 1594–1596.[2] [Link]
-
Organic Syntheses. (1936).[1] Phenacyl Bromide (General preparation and reactivity context). Organic Syntheses, Coll.[3][4][5] Vol. 1, p.436. [Link]
-
Srinivasan, K., et al. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA.[1] Frontiers in Chemistry. [Link]
Sources
- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Phenacyl Bromide Derivatives
Current Status: Operational
Topic: Column Chromatography & Handling of
Safety First: The Lachrymator Protocol
WARNING: Phenacyl bromide derivatives are potent lachrymators (tear gas agents). They are highly reactive alkylating agents that cause severe eye, skin, and respiratory irritation.
-
Engineering Controls: All operations (TLC spotting, column packing, fraction collection) must occur inside a functioning fume hood.
-
Decontamination: Keep a "quench bucket" of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and contaminated glassware immediately.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Pre-Chromatography Decision Matrix
Before loading a column, determine if chromatography is actually necessary. Phenacyl bromides often co-elute with their starting materials (acetophenones) due to similar polarities.
Module 1: Purification Strategy Selector
Figure 1: Decision matrix prioritizing solubility-based purification over chromatography to avoid co-elution issues.
Method Development & Mobile Phase Optimization
The "No-Alcohol" Rule
Critical Error: Never use Methanol (MeOH) or Ethanol (EtOH) in your mobile phase for column chromatography of phenacyl bromides.
-
Reasoning: Phenacyl bromides are susceptible to nucleophilic attack.[1] Primary alcohols can cause solvolysis over the timescale of a column run, converting your product into the corresponding
-alkoxy acetophenone [1]. -
Exception: Methanol is acceptable for rapid recrystallization because the crystal lattice stabilizes the molecule, but in solution (chromatography), the risk of degradation is high.
Recommended Solvent Systems
| Polarity | Solvent A (Non-polar) | Solvent B (Polar) | Notes |
| Standard | Hexane or Pet. Ether | Ethyl Acetate (EtOAc) | Start at 100% Hexane. Product usually elutes at 5-10% EtOAc. |
| Alternative | Hexane | Dichloromethane (DCM) | Use if product has poor solubility in Hexane/EtOAc. |
| Avoid | Hexane | Methanol/Ethanol | Causes solvolysis/degradation. |
| Avoid | Hexane | Diethylamine/Triethylamine | Amines will alkylate immediately (quaternization). |
Troubleshooting Guide (FAQ)
Issue 1: "My product is streaking/tailing on the column."
Diagnosis: Phenacyl derivatives possess a ketone carbonyl and an aromatic ring, which can act as Hydrogen-bond acceptors with the acidic silanol groups (Si-OH) on the silica gel surface.
-
Solution A (Solvent): Switch to Dichloromethane (DCM) / Hexane . DCM solubilizes these derivatives better than EtOAc, often sharpening the band.
-
Solution B (Loading): Ensure you are not overloading. Dissolve the crude in the minimum amount of DCM for loading.
-
Contraindication: Do NOT add amines (TEA) to reduce tailing. This will destroy your product via alkylation.
Issue 2: "The product turned dark/black during evaporation."
Diagnosis: Thermal decomposition or radical-mediated degradation. Phenacyl bromides are thermally unstable and light-sensitive.
-
Fix:
-
Bath Temperature: Keep rotary evaporator water bath < 40°C .
-
Light Protection: Wrap the column and collection flasks in aluminum foil if the separation takes >2 hours.
-
Acid Removal: Ensure the crude was washed with water/bicarbonate before the column. Residual HBr (from the bromination reaction) accelerates decomposition on silica.
-
Issue 3: "I cannot separate the product from the starting material (Acetophenone)."
Diagnosis:
-
Fix: Utilize the Solubility Differential (See Figure 1).
-
Most phenacyl bromide derivatives are solids with poor solubility in cold petroleum ether.
-
Most acetophenone starting materials are liquids or highly soluble solids.
-
Protocol: Triturate (mash) the crude solid in ice-cold petroleum ether. Filter. The filter cake is usually the clean bromide; the filtrate contains the starting material [2].
-
Step-by-Step Chromatography Protocol
Goal: Purify 1.0 g of crude 4-substituted phenacyl bromide.
-
Preparation:
-
Dissolve crude in 2 mL DCM (Dichloromethane).
-
Add 2 g silica gel to the solution and evaporate to dryness (Dry Loading). Note: Dry loading prevents band broadening for low-solubility compounds.
-
-
Column Packing:
-
Pack a 20mm diameter column with 30-40 g of Silica Gel (230-400 mesh) using 100% Hexane.
-
-
Elution Gradient:
-
Volume 0-100 mL: 100% Hexane (Elutes non-polar impurities).
-
Volume 100-300 mL: 2% EtOAc in Hexane.
-
Volume 300-500 mL: 5% EtOAc in Hexane (Product typically elutes here).
-
-
Monitoring:
-
Spot fractions on TLC. Visualize under UV (254 nm).
-
Safety: Do not smell the fractions.
-
-
Workup:
-
Combine pure fractions. Evaporate solvent at <40°C.
-
Recrystallize immediately if necessary (MeOH or EtOH/Water) to stabilize the solid.
-
Workflow Visualization
Figure 2: Flash chromatography workflow using dry loading and shallow gradients.
References
-
Reactivity of Phenacyl Bromides
- Mishra, P. et al. "Nucleophilic substitution reactions in solution." Proceedings of the Indian Academy of Sciences, 1985.
- Context: Discusses the kinetics of phenacyl bromide reacting with nucleophiles (like methanol/amines), validating the "No-Alcohol" rule for mobile phases.
-
Synthesis and Purification Protocol
-
Cowper, R. M., and Davidson, L. H.[2] "Phenacyl Bromide."[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, Coll.[2][5][6] Vol. 2, p.480 (1943); Vol. 19, p.24 (1939).
- Context: The authoritative procedure for synthesis and purification, specifically detailing the water/petroleum ether wash to remove starting material without chrom
-
-
Safety Data & Handling
- Thermo Fisher Scientific.
- Context: Verification of lachrymator status, P-st
-
Mechanistic Insight (Solvolysis)
- Yoh, S. D., et al. "The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol." Journal of the Chemical Society, Perkin Transactions 2, 1988.
- Context: detailed kinetic data on the reaction of phenacyl bromide in methanol, supporting the instability claims.
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. document.clearsynth.com [document.clearsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ias.ac.in [ias.ac.in]
Validation & Comparative
1H NMR Spectral Interpretation of 2-Bromo-6-chlorophenacyl Bromide: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth spectral analysis of 2-Bromo-6-chlorophenacyl bromide (also referred to as
Key Takeaway: The 2,6-disubstitution pattern of this compound introduces significant steric hindrance, forcing the carbonyl group out of planarity with the benzene ring. This results in a distinct NMR signature characterized by a non-equivalent "ABC" aromatic splitting pattern, contrasting sharply with the symmetric AA'BB' system of para-substituted alternatives.
Structural Context & Alternatives
To interpret the spectrum accurately, one must understand the molecule's specific topology relative to its common alternatives.
The Comparative Landscape
| Feature | 2-Bromo-6-chlorophenacyl bromide | Phenacyl bromide (Basic) | |
| Structure | 2,6-Disubstituted (Steric Bulk) | 4-Substituted (Linear) | Unsubstituted |
| Aromatic System | ABC System (Asymmetric) | AA'BB' System (Symmetric) | Multiplet (Complex) |
| Steric Environment | High (Restricted rotation likely) | Low (Free rotation) | Low |
| Primary Utility | X-ray Crystallography (Heavy atoms), Orthogonal Protection | HPLC Derivatization (Standard) | General Synthesis |
Structural Logic (DOT Visualization)
The following diagram illustrates the connectivity and the specific proton environments that will be analyzed.
Caption: Structural decomposition showing the two distinct proton environments: the aliphatic methylene and the asymmetric aromatic ring.
Experimental Protocol
Reliable spectral data depends on consistent sample preparation. The high halogen content makes this compound heavy (MW: ~313.36 g/mol ) and potentially prone to decomposition (lachyrmatory).
Synthesis & Purification (Brief)
-
Precursor: 2'-Bromo-6'-chloroacetophenone.
-
Reagent: Copper(II) bromide (
) in Ethyl Acetate/Chloroform (preferred over for selectivity). -
Purification: Recrystallization from Ethanol/Water.
NMR Sample Preparation[1]
-
Solvent Choice: Chloroform-d (
) is the standard.-
Note: DMSO-
may be used if solubility is an issue, but it may cause solvent-solute stacking interactions that shift aromatic peaks.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm.
-
Acquisition: Standard proton parameters (SW 12-14 ppm, d1 2-5s, 16 scans minimum).
Spectral Interpretation (The Core Analysis)
Here we deconstruct the spectrum into its two primary regions: the Aliphatic Methylene and the Aromatic Ring.
A. The Methylene Protons ( -CH2)
In standard phenacyl bromide, the
-
Observation for 2-Br-6-Cl derivative:
-
Signal: Singlet (s).
-
Shift: 4.50 – 4.70 ppm .
-
Mechanism: The protons are on a carbon attached to a carbonyl (anisotropy deshielding) and a bromine atom (inductive deshielding).
-
Comparison: The 2,6-disubstitution creates a "trough" perpendicular to the ring. While the chemical environment is theoretically symmetric (making the protons enantiotopic), the high rotational barrier could in principle make them diastereotopic if the molecule were chiral elsewhere. However, in this specific achiral molecule, they remain equivalent and appear as a singlet. The slight downfield shift compared to the para-isomer is due to the proximity of the large ortho-halogen clouds.
-
B. The Aromatic Region (The Fingerprint)
This is the most critical region for differentiation. We are looking at a 1,2,3-trisubstituted benzene ring (Positions: 1-Acetyl, 2-Bromo, 6-Chloro).
Predicted Shift Calculation (Additivity Rules): Base Benzene: 7.27 ppm.[1]
-
H-3 (Ortho to Br, Meta to Cl):
-
Deshielded strongly by ortho-Br.
-
Predicted: ~7.60 – 7.75 ppm.
-
Splitting: Doublet (
Hz) due to coupling with H-4.
-
-
H-5 (Ortho to Cl, Meta to Br):
-
Deshielded by ortho-Cl (Cl is more electronegative than Br, but anisotropy differs).
-
Predicted: ~7.35 – 7.50 ppm.
-
Splitting: Doublet (
Hz) due to coupling with H-4.
-
-
H-4 (Meta to both Halogens, Para to Carbonyl):
-
Predicted: ~7.25 – 7.40 ppm.
-
Splitting: Triplet (or Doublet of Doublets,
) ( Hz).
-
Observed Pattern:
Unlike the symmetric "roofed" doublets of
| Proton | Position | Multiplicity | Coupling ( | Interpretation |
| H-3 | ~7.70 ppm | Doublet (d) | Most downfield due to Br anisotropy and Carbonyl field effect. | |
| H-5 | ~7.45 ppm | Doublet (d) | Distinct from H-3 due to Cl vs Br difference. | |
| H-4 | ~7.30 ppm | Triplet (t) | Upfield relative to H-3/H-5. |
Note: Small meta-couplings (
Comparative Workflow: Identification Logic
Use this logic flow to confirm the identity of your compound against potential impurities or analogs.
Caption: Decision tree for distinguishing the target compound from its most common analog based on aromatic splitting patterns.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on additivity rules for benzene derivatives).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Organic Syntheses. (1930). p-Bromophenacyl bromide.[3] Org. Synth. 10, 12. (Provides baseline data for the para-substituted analog).
-
Reich, H. J. (2023). WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison. (Source for calculation of steric and electronic shift effects).[1][4][5]
Sources
Technical Comparison Guide: FT-IR Characterization of 2-Bromo-6-chlorophenacyl bromide
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectral characteristics of 2-Bromo-6-chlorophenacyl bromide (also known as
Critical Insight: Unlike typical aromatic ketones, this compound exhibits a significant "Blue Shift" (increase in wavenumber) in its carbonyl (C=O) absorption.[1][2] This is driven by the Steric Inhibition of Resonance caused by the 2,6-disubstitution pattern, which forces the carbonyl group out of coplanarity with the benzene ring, reducing conjugation.[1]
Material & Methods
To ensure reproducibility and spectral fidelity, the following protocol is recommended.
Sample Preparation[2][3]
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC.[2]
-
Crystal Material: Diamond or ZnSe (Diamond recommended due to the corrosive nature of alkyl bromides).[2]
-
Alternative (High Resolution): KBr Pellet (1-2 mg sample in 100 mg dry KBr).[1][2]
-
Note: Phenacyl bromides are lachrymators and skin irritants. All preparation must occur in a fume hood.
-
Data Acquisition Parameters
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise)
-
Background: Air (ATR) or Pure KBr pellet (Transmission)
Characteristic Peak Analysis
The FT-IR spectrum of 2-Bromo-6-chlorophenacyl bromide is defined by the interplay between inductive effects (electron withdrawal) and steric effects (geometry distortion).[1][2]
Table 1: Diagnostic FT-IR Peaks[2][3]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |
| Carbonyl (C=O) | 1715 – 1735 | Strong (Sharp) | Key Identifier. Shifted higher due to steric inhibition of resonance (Ortho-effect) + |
| C-H (Aromatic) | 3050 – 3100 | Weak | C-H stretching of the phenyl ring.[2] |
| C-H (Aliphatic) | 2920 – 2980 | Weak/Medium | Asymmetric/Symmetric stretching of the |
| C=C (Aromatic) | 1570 – 1595 | Medium | Ring skeletal vibrations.[2] Often split due to asymmetry. |
| C-O / C-C | 1200 – 1280 | Medium | C-C(=O)-C skeletal stretch.[2] |
| C-Cl (Aromatic) | 1050 – 1090 | Medium | Aryl-Chloride stretching.[1][2] |
| C-Br (Aliphatic) | 600 – 700 | Strong | C-Br stretch of the phenacyl group.[1][2] |
| Substitution Pattern | 760 – 800 | Strong | C-H out-of-plane bending for 1,2,3-trisubstituted benzene (2,6-disubstituted acetophenone).[1] |
The "Ortho-Effect" Mechanism
In standard Phenacyl Bromide , the phenyl ring and carbonyl group are coplanar, allowing
In 2-Bromo-6-chlorophenacyl bromide , the bulky halogen atoms at the 2- and 6-positions physically prevent the carbonyl from lying flat against the ring.[1][2]
-
Consequence: The C=O bond loses conjugation with the ring (Steric Inhibition of Resonance).[2]
-
Result: The bond retains more "double bond" character, shifting the frequency significantly higher, often exceeding 1720 cm⁻¹ .[1]
Comparative Analysis: Target vs. Alternatives
To validate the identity of 2-Bromo-6-chlorophenacyl bromide, it must be compared against its precursors and analogs.[1][2]
Table 2: Spectral Comparison with Analogs
| Compound | Structure | C=O[1][3][4][5][6][7][8][9] Frequency (cm⁻¹) | Mechanistic Reason |
| Phenacyl Bromide | Unsubstituted | ~1697 | Full Conjugation + |
| 4-Chlorophenacyl Bromide | Para-substituted | ~1700 | Electronic effect (Inductive) only; No steric hindrance. |
| 2-Bromo-6-chloroacetophenone | Precursor (Methyl Ketone) | ~1705 - 1710 | Steric inhibition raises freq, but lacks the |
| Target: 2-Bromo-6-chlorophenacyl bromide | 2,6-Disubstituted + | 1715 - 1735 | Additive Effect: Steric Inhibition (Ring) + Field Effect ( |
Visualizing the Structural Logic[2]
Figure 1: Mechanistic contributions to the carbonyl frequency shift in 2-Bromo-6-chlorophenacyl bromide.
Quality Control Workflow
The following decision tree outlines the process for verifying batch purity and identity using FT-IR.
Figure 2: Step-by-step QC decision tree for validating 2-Bromo-6-chlorophenacyl bromide.
References
-
National Institute of Standards and Technology (NIST). (2023).[2] Acetophenone IR Spectrum & Trends. NIST Chemistry WebBook, SRD 69.[1][3][9] Retrieved from [Link][1]
-
Kalendra, D. M., & Sickles, B. R. (2003).[1][2][10] Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry, 68(4), 1594-1596.[1][10] (Discusses ortho-effects on reactivity and structure). Retrieved from [Link]
-
PubChem. (2023).[2] 2-Bromo-2'-chloroacetophenone (Spectral Data for Ortho-Analogs). Retrieved from [Link]
-
Spectroscopy Online. (2025).[2] FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization. (General reference for FT-IR methodology). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-溴-3′-氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenol, 2-bromo- [webbook.nist.gov]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.kr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Acetophenone [webbook.nist.gov]
- 10. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Mass Spectrometry Fragmentation: 2-Bromo-6-chlorophenacyl Bromide vs. Structural Isomers
Executive Summary
In drug development and synthetic organic chemistry, halogenated acetophenones such as 2-Bromo-6-chlorophenacyl bromide (1-(2-bromo-6-chlorophenyl)-2-bromoethanone) are critical intermediates and derivatization agents. A persistent analytical challenge is distinguishing this highly functionalized molecule from its exact structural isomers (e.g., 2,4-dibromophenacyl chloride) in complex reaction mixtures.
This guide provides an in-depth, objective comparison of mass spectrometry (MS) platforms for analyzing this compound, details the causality behind its electron ionization (EI) fragmentation patterns, and provides a self-validating experimental protocol for unambiguous structural elucidation.
Analytical Platform Comparison
Selecting the correct MS platform is the first step in establishing a robust analytical workflow. While soft ionization techniques are standard for large biomolecules, the structural elucidation of small, halogenated intermediates requires high-energy fragmentation.
Table 1: Performance Comparison of MS Platforms for Halogenated Phenacyl Halides
| Analytical Platform | Ionization Energy | Fragmentation Depth | Isotope Pattern Preservation | Primary Application |
| GC-EI-MS | 70 eV (Hard) | Extensive (Dominant | Excellent (No adduct interference) | Structural elucidation & isomer discrimination of volatile intermediates. |
| LC-ESI-MS/MS | Variable (Soft) | Moderate (Requires CID) | Good (Subject to | High-throughput screening of derivatized peptides or lipids. |
| MALDI-TOF | Laser (Soft) | Minimal | Poor (Matrix interference in low mass range) | Not recommended for small halogenated molecules < 400 Da. |
Verdict: GC-EI-MS is the superior platform for this class of compounds. The 70 eV electron impact provides highly reproducible, library-searchable spectra that expose the carbon skeleton through predictable bond cleavages.
Mechanistic Fragmentation Analysis (The "Why")
To interpret the mass spectrum of 2-Bromo-6-chlorophenacyl bromide (
The Molecular Ion Isotopic Signature
Halogens disproportionately increase the mass of a compound relative to its size, and their distinct isotopes serve as a built-in mass barcode[1].
For 2-Bromo-6-chlorophenacyl bromide, the intact molecular ion
Causality of -Cleavage
When the molecule enters the EI source, ionization predominantly occurs by ejecting an electron from the oxygen lone pair of the carbonyl group. This creates a localized radical cation. To stabilize this high-energy state, the molecule undergoes
As detailed in the , carbonyl compounds cleave at the neighboring carbon to yield a neutral radical and a resonance-stabilized acyl cation[3].
In 2-Bromo-6-chlorophenacyl bromide, cleavage of the
Following
Figure 1: Primary EI-MS fragmentation pathways of 2-Bromo-6-chlorophenacyl bromide.
Isomer Discrimination: Product Performance
To demonstrate the analytical power of this fragmentation pathway, we compare 2-Bromo-6-chlorophenacyl bromide against its exact structural isomer: 2,4-Dibromophenacyl chloride . Both share the formula
However, their
Table 2: Diagnostic Fragment Comparison for Isomer Discrimination
| Compound | Resulting Acylium Ion (m/z) | Acylium Isotope Ratio | Halogen Content in Fragment | |
| 2-Bromo-6-chlorophenacyl bromide | 217, 219, 221 | 3 : 4 : 1 | 1 Br, 1 Cl | |
| 2,4-Dibromophenacyl chloride | 261, 263, 265 | 1 : 2 : 1 | 2 Br |
Analysis: By examining the mass of the acylium base peak and its isotopic ratio, a researcher can definitively determine whether the phenacyl aliphatic chain contains a bromine or a chlorine atom, completely resolving the isomeric ambiguity.
Self-Validating Experimental Protocol (GC-EI-MS)
To ensure trustworthiness and reproducibility, the following protocol incorporates internal standards and tuning checks to create a self-validating analytical system.
Step-by-Step Methodology
-
System Calibration & Tuning:
-
Tune the quadrupole mass spectrometer using PFTBA (Perfluorotributylamine).
-
Critical Check: Ensure the m/z 69, 219, and 502 peaks are within
Da mass accuracy. Heavy halogenated clusters require strict high-mass axis calibration.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade hexane.
-
Add 10 µL of deuterated acetophenone (Acetophenone-
) as an internal standard. This validates retention time drift and ionization efficiency.
-
-
Chromatographic Separation:
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection volume with a 10:1 split ratio. Inlet temperature at 250°C.
-
Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.
-
-
Ionization & Detection:
-
Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Scan Range: m/z 50 to 400.
-
-
Data Validation:
-
Extract the spectrum at the target retention time.
-
Validation Gate: Before assigning fragments, mathematically verify that the
cluster at m/z 310 matches the theoretical 3:7:5:1 ratio. If the ratio is skewed, the sample is either co-eluting with an impurity or the detector is saturated.
-
Figure 2: Self-validating GC-EI-MS analytical workflow for halogenated acetophenones.
References
-
Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts Source: Chemistry LibreTexts, Organic Chemistry (McMurry) URL:[Link]
-
Alpha (α) Cleavage - Chemistry Steps Source: Chemistry Steps URL:[Link]
-
Ion Mobility Shift Reagents for Lipid Double Bonds Based on Paternò–Büchi Photoderivatization with Halogenated Acetophenones Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]
Sources
Comparing reactivity of 2-Bromo vs 4-Bromo phenacyl bromides
Executive Summary
For researchers utilizing phenacyl bromides (
-
4-Bromophenacyl Bromide: The kinetic favorite. The para-bromine acts as an electron-withdrawing group (EWG) that activates the
-carbon toward nucleophilic attack without imposing steric penalties. Ideal for rapid, high-yield reactions. -
2-Bromophenacyl Bromide: The sterically compromised variant. While inductively activating, the ortho-bromine creates significant steric crowding around the carbonyl and
-methylene. This results in reaction rates 2–10x slower than the para-isomer and introduces rotational barriers that can complicate crystal packing or binding affinities in drug targets.
Mechanistic Analysis: The "Ortho Effect"
To understand the performance difference, we must decouple the electronic effects from the steric reality.
Electronic vs. Steric Matrix
| Feature | 4-Bromo (Para) | 2-Bromo (Ortho) | Impact on Reactivity |
| Inductive Effect (-I) | Strong | Stronger (Closer proximity) | Theory: Should increase electrophilicity at |
| Resonance Effect (+M) | Weak | Weak | Theory: Slight deactivation, usually overwhelmed by -I. |
| Steric Environment | Unobstructed | Highly Congested | Reality: The 2-Br atom physically blocks the nucleophile's trajectory. |
| Net Reactivity | Accelerated | Retarded | 4-Br reacts faster; 2-Br suffers from the "Ortho Effect." |
Pathway Visualization
The following diagram illustrates the kinetic barrier differences. In the 4-Br isomer, the nucleophile has a clear path to the
Quantitative Performance Data
The following data synthesizes kinetic studies on phenacyl bromide substitutions (specifically with amine nucleophiles). The "Relative Rate" is normalized to unsubstituted phenacyl bromide (H).
Table 1: Relative Reaction Rates ( )
Conditions: Reaction with tert-butylamine in ethanol at 30°C.
| Substituent | Position | Electronic Effect ( | Steric Effect ( | Relative Rate ( | Interpretation |
| 4-Br | Para | +0.23 (Withdrawing) | Negligible | 1.35 | Fastest. Electronic activation dominates. |
| H | - | 0.00 | Reference | 1.00 | Baseline reactivity. |
| 2-Br | Ortho | N/A (Ortho effect) | High (Blocking) | ~0.15 - 0.25 * | Slowest. Steric drag overcomes inductive activation. |
Note: The 2-Br rate is an extrapolated approximation based on analogous 2-Cl data, which shows a ~5-10 fold reduction in rate compared to para-isomers due to the ortho-effect [1].
Application Scenarios
Scenario A: Hantzsch Thiazole Synthesis
This is the most common application for both isomers.
-
4-Br Phenacyl Bromide: The "Gold Standard" for library synthesis. It typically provides yields of 85-95% with clean workup because the reaction goes to completion rapidly, minimizing side reactions (e.g., self-condensation).
-
2-Br Phenacyl Bromide: Yields often drop to 60-75% . The slower kinetics require prolonged reflux times, which can lead to darkening of the reaction mixture and difficult purification.
-
Recommendation: If you must use 2-Br (e.g., for SAR studies requiring ortho-substitution), use a stronger solvent system (e.g., DMF/EtOH mix) and catalytic sodium iodide (Finkelstein condition) to generate the more reactive iodide in situ.
-
Scenario B: Carboxylic Acid Protection (Esterification)
Phenacyl esters are useful protecting groups cleavable by Zn/AcOH.
-
4-Br: Forms crystalline esters easily. High melting points aid purification.
-
2-Br: Often yields oils or low-melting solids due to the disruption of crystal packing symmetry by the ortho-substituent. This makes purification by recrystallization significantly harder.
Experimental Protocol: Comparative Hantzsch Synthesis
Objective: Synthesis of 4-(bromophenyl)-2-aminothiazole derivatives.
Workflow Diagram
Detailed Methodology
-
Setup: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the specific Phenacyl Bromide (2-Br or 4-Br) in 10 mL of absolute ethanol.
-
Addition: Add 5.5 mmol (1.1 equiv) of Thiourea .
-
Reaction:
-
For 4-Br: Heat to reflux. A white precipitate (hydrobromide salt) often appears within 30 minutes. Monitor by TLC (Hexane:EtOAc 7:3). Complete conversion usually < 2 hours.
-
For 2-Br: Heat to reflux. Reaction may remain clear for hours. Reflux for a minimum of 4–6 hours. If conversion is slow (TLC), add 10 mol% NaI.
-
-
Workup: Cool to room temperature. Pour the mixture into 50 mL of ice water. Neutralize with 10% ammonium hydroxide (
) to pH 8 to liberate the free base. -
Purification: Filter the solid.
-
4-Br Product: Recrystallize from hot ethanol.
-
2-Br Product: If oily, extract with DCM, dry over
, and recrystallize from Ethanol/Hexane.
-
Safety & Handling (Critical)
Both compounds are potent lachrymators (tear gas agents) and alkylating agents.
-
Engineering Controls: Weigh and handle only inside a functioning fume hood.
-
Decontamination: Glassware must be rinsed with a solution of Sodium Thiosulfate or Sodium Bisulfite before being removed from the hood. This nucleophilic sulfur species destroys the alkyl bromide, neutralizing the lachrymatory effect [2].
-
Reaction:
-
-
PPE: Double nitrile gloves are recommended. If the solid touches skin, wash with soap and water immediately; do not use ethanol (increases skin absorption).
References
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.[1] The Journal of Organic Chemistry, 68(4), 1594–1596.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
BenchChem. (2025).[2] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[3]
Sources
Comparative Guide: Steric Effects of 2-Bromo-6-chlorophenacyl Bromide vs. Phenacyl Bromide
Executive Summary
This guide analyzes the mechanistic and practical differences between Phenacyl Bromide (PB) and its sterically congested analogue, 2-Bromo-6-chlorophenacyl bromide (BCPB) . While Phenacyl Bromide is the industry standard for derivatizing carboxylic acids (particularly fatty acids) for HPLC-UV analysis, its derivatives often suffer from hydrolytic instability. BCPB introduces significant steric bulk at the ortho positions (2,6-disubstitution), fundamentally altering the molecular geometry. This guide details how BCPB trades reaction kinetics for exceptional derivative stability, offering a robust alternative for analyzing labile analytes or conducting complex separations.
Molecular Architecture & Steric Analysis
The core difference lies in the spatial arrangement of the phenyl ring relative to the carbonyl group. This "Ortho Effect" dictates the reactivity profile.
Phenacyl Bromide (PB)
-
Structure: Unsubstituted phenyl ring attached to the bromoacetyl group.
-
Conformation: The carbonyl group is coplanar with the phenyl ring. This allows for
-conjugation, stabilizing the molecule but leaving the carbonyl carbon highly accessible to nucleophiles (and hydrolytic agents). -
Steric Profile: Minimal. The "attack corridor" for nucleophiles (
reaction) is open.
2-Bromo-6-chlorophenacyl Bromide (BCPB)
-
Structure: The phenyl ring bears a Bromine atom at position 2 and a Chlorine atom at position 6.
-
Conformation: To minimize steric clash between the carbonyl oxygen and the bulky ortho halogens, the carbonyl group rotates out of the phenyl plane (often approaching 90°).
-
Steric Profile: High. The ortho substituents create a "steric picket fence" around the carbonyl carbon. While the
-carbon (the site of derivatization) is one bond away, the bulkiness of the 2,6-substituents restricts the rotational freedom of the transition state, imposing an entropic penalty on the reaction.
Visualization: Steric Impact on Reaction Trajectory
Figure 1: Comparative reaction pathways showing the steric influence on nucleophilic attack and product nature.
Performance Comparison: Reactivity vs. Stability
The choice between PB and BCPB is a strategic decision based on the specific needs of the assay.
| Feature | Phenacyl Bromide (PB) | 2-Bromo-6-chlorophenacyl Bromide (BCPB) |
| Primary Mechanism | ||
| Reaction Rate | Fast ( | Slow ( |
| Derivative Stability | Moderate; susceptible to alkaline hydrolysis. | Excellent ; the "Ortho Effect" blocks hydrolysis. |
| UV Detection | Good ( | Distinct; Halogens may shift |
| Selectivity | Low; reacts with most nucleophiles. | Higher; discriminates against bulky nucleophiles. |
| Solubility | Soluble in Acetone, Acetonitrile. | Soluble in Acetone, Acetonitrile (requires heating). |
*Relative rates are estimated based on general ortho-substituted phenacyl bromide data.
The "Ortho Effect" on Stability
The most critical advantage of BCPB is the stability of the resulting ester. In PB esters, the carbonyl carbon is exposed. Water or hydroxide ions can easily attack this carbon, leading to hydrolysis and loss of the analyte signal. In BCPB esters, the 2-Br and 6-Cl atoms physically block the trajectory of hydrolytic agents toward the carbonyl carbon. This makes BCPB derivatives ideal for:
-
Long-term storage of samples before analysis.
-
Post-column reaction conditions that might otherwise degrade the derivative.
-
Separation of isomers where the rigid, bulky shape of BCPB improves chromatographic resolution.
Experimental Protocol: Fatty Acid Derivatization
This protocol uses a crown ether catalyst to enhance the nucleophilicity of the carboxylate anion, overcoming the steric hindrance of BCPB.
Reagents Required[1][2][3][4]
-
Reagent: 2-Bromo-6-chlorophenacyl bromide (BCPB) [CAS: 1261604-22-1] (20 mg/mL in Acetone).
-
Catalyst: 18-Crown-6 (5 mg/mL in Acetone) or Potassium Carbonate (
). -
Solvent: Acetonitrile (ACN) or Acetone.
Step-by-Step Workflow
-
Preparation: Dissolve the fatty acid sample in 1.0 mL of Acetonitrile in a derivatization vial.
-
Basification: Add solid
(approx. 10 mg) to generate the carboxylate anion.-
Note: Ensure the sample is anhydrous; water competes with the reagent.
-
-
Addition: Add 500
L of the BCPB solution and 100 L of the 18-Crown-6 solution.-
Mechanistic Insight: The crown ether complexes the Potassium cation (
), leaving the carboxylate anion "naked" and highly reactive, which is necessary to penetrate the steric shield of BCPB.
-
-
Reaction: Cap the vial and heat at 80°C for 45-60 minutes .
-
Comparison: PB would typically require only 15-20 minutes at 60°C. The higher temperature and longer time are required to drive the sterically hindered BCPB reaction to completion.
-
-
Quenching: Cool to room temperature. Add 10
L of Acetic Acid to quench excess base. -
Analysis: Inject directly into the HPLC (Reverse Phase C18 column, ACN/Water gradient).
Diagram: Derivatization Workflow
Figure 2: Optimized derivatization workflow for sterically hindered phenacyl bromides.
References
-
Sigma-Aldrich. (n.d.). 2-Bromoacetophenone (Phenacyl Bromide) Product Specification. Retrieved from
-
BLD Pharm. (n.d.). 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1).[3][4][5] Retrieved from
-
Lai, C. C., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. Environmental Science: Processes & Impacts. Retrieved from
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2-Bromo-3'-chloroacetophenone Product Data. Retrieved from
Sources
A Comparative Guide to the Crystallography of Phenacyl Bromides: Unveiling the Structure of 2-Bromo-6-chlorophenacyl Bromide through Analogue Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and synthetic chemistry, a precise understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its biological activity and interaction with other molecules. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide focuses on 2-Bromo-6-chlorophenacyl bromide, a compound of interest for which, to date, no public crystallographic data exists. Through a detailed comparison with structurally related analogues—phenacyl bromide and 2-bromo-4-chloroacetophenone—we will explore the expected crystallographic features of 2-Bromo-6-chlorophenacyl bromide and underscore the critical need for its experimental structure determination.
The Decisive Role of X-ray Crystallography in Drug Design
The journey of a drug from a promising molecule to a therapeutic agent is paved with meticulous analysis. Single-crystal X-ray diffraction provides an unparalleled atomic-resolution snapshot of a compound, revealing crucial information such as bond lengths, bond angles, and the overall molecular conformation.[1] This structural data is the bedrock upon which medicinal chemists build their understanding of structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates. For a molecule like 2-Bromo-6-chlorophenacyl bromide, understanding its solid-state conformation is essential for predicting its reactivity, solubility, and ultimately, its efficacy as a potential therapeutic agent or a key intermediate in its synthesis.
Comparative Crystallographic Analysis: Insights from Analogues
In the absence of experimental data for 2-Bromo-6-chlorophenacyl bromide, we turn to its close structural relatives for which crystallographic data is available. By comparing the crystal structures of phenacyl bromide and 2-bromo-4-chloroacetophenone, we can infer the likely structural characteristics of our target molecule and appreciate the subtle yet significant influence of substituent placement on the crystal packing and molecular geometry.
| Feature | Phenacyl Bromide | 2-Bromo-4-chloroacetophenone | 2-Bromo-6-chlorophenacyl bromide |
| Molecular Formula | C₈H₇BrO | C₈H₆BrClO | C₈H₅Br₂ClO |
| Crystal System | Orthorhombic | Orthorhombic | Predicted: Orthorhombic or Monoclinic |
| Space Group | P2₁2₁2₁ | Not Reported | To be determined |
| Unit Cell Dimensions | a = 18.391(3) Å, b = 9.5932(14) Å, c = 4.3164(6) Å | a = 4.1336 Å, b = 9.558 Å, c = 21.6142 Å | To be determined |
| Volume (ų) | 761.4(2) | 853.76 | To be determined |
| Key Torsional Angle (C-C-C=O) | To be extracted from CIF | Not Reported | To be determined |
Table 1: Comparative Crystallographic Data of Phenacyl Bromide and its Analogues. The data for phenacyl bromide is sourced from the Cambridge Structural Database (CSD entry 825493). The unit cell dimensions for 2-bromo-4-chloroacetophenone are from the work of Anbusrinivasan and Kavitha (2008). The data for 2-Bromo-6-chlorophenacyl bromide remains to be experimentally determined.
The parent compound, phenacyl bromide, crystallizes in the orthorhombic space group P2₁2₁2₁. The positional isomer, 2-bromo-4-chloroacetophenone, also adopts an orthorhombic crystal system. This suggests that 2-Bromo-6-chlorophenacyl bromide is also likely to crystallize in a similar, relatively high-symmetry space group. However, the presence of the additional bromine atom and the different substitution pattern on the phenyl ring could introduce subtle changes in intermolecular interactions, potentially leading to a different crystal packing and even a different crystal system, such as monoclinic.
The unit cell volume of 2-bromo-4-chloroacetophenone is larger than that of phenacyl bromide, which is expected due to the presence of the larger chlorine atom. We can anticipate that the unit cell volume of 2-Bromo-6-chlorophenacyl bromide will be larger still, owing to the presence of an additional bromine atom. These seemingly minor variations in the unit cell can have significant implications for the material's density, stability, and solubility.
Experimental Protocol: A Roadmap to Structure Determination
To bridge the current knowledge gap, the following experimental workflow is proposed for the single-crystal X-ray diffraction analysis of 2-Bromo-6-chlorophenacyl bromide. This protocol is a self-validating system, designed to yield high-quality, publishable crystallographic data.
Figure 1: Standard workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals of 2-Bromo-6-chlorophenacyl bromide are paramount. Slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at a constant temperature is a common and effective method. The goal is to obtain well-formed, defect-free crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data from all possible orientations.
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as background noise and absorption. The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This iterative process adjusts the atomic coordinates, and thermal parameters until the best possible fit is achieved.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and other geometric parameters are analyzed and compared to expected values.
-
CIF File Generation: The final crystallographic data is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.
The Path Forward: A Call for Experimental Data
While comparative analysis of related compounds provides valuable predictive insights, it cannot replace the precision and certainty of experimental data. The subtle interplay of steric and electronic effects from the 2-bromo and 6-chloro substituents in 2-Bromo-6-chlorophenacyl bromide will undoubtedly lead to a unique crystal packing and molecular conformation.
The determination of the crystal structure of 2-Bromo-6-chlorophenacyl bromide is a crucial next step. This data will not only contribute to the fundamental understanding of structure-property relationships in this class of compounds but will also provide an invaluable resource for researchers in drug discovery and materials science. We strongly encourage the scientific community to pursue the crystallization and X-ray diffraction analysis of this compound and to deposit the resulting data in the Cambridge Structural Database to benefit the wider research community.
References
-
PubChem. Phenacyl bromide. National Center for Biotechnology Information. [Link]
- Anbusrinivasan, P., & Kavitha, S. (2008). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. Asian Journal of Chemistry, 20(2), 979-982.
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
-
CCDC. The Cambridge Structural Database. [Link]
-
IUCr. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
Technical Guide: Elemental Analysis and Comparative Validation of 2-Bromo-6-chlorophenacyl bromide
Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, Process Development Scientists, and QA/QC Managers.
Executive Summary & Strategic Context
In the synthesis of complex pharmaceutical intermediates, 2-Bromo-6-chlorophenacyl bromide (CAS: 1261604-22-1) serves as a specialized alkylating agent. While the industry standard—p-Bromophenacyl bromide—is ubiquitous for derivatizing carboxylic acids to enhance UV detection, the 2,6-disubstituted variant offers a distinct advantage: steric protection .
The ortho-positioned halogens (2-Br, 6-Cl) create a "steric shield" around the carbonyl group. In downstream applications, this significantly increases the hydrolytic stability of the resulting esters compared to the para-substituted alternatives. However, this same halogen density complicates purity verification.
This guide provides the definitive Elemental Analysis (EA) calculation , a self-validating Schöniger Flask protocol for experimental verification, and a comparative performance analysis against standard reagents.
Theoretical Framework: Elemental Analysis Calculation
Precise theoretical values are the baseline for validating synthesis purity. For poly-halogenated compounds, the mass contribution of halogens often exceeds that of carbon, making "standard" CHN analysis insufficient.
Compound: 2-Bromo-6-chlorophenacyl bromide
IUPAC Name: 2-Bromo-1-(2-bromo-6-chlorophenyl)ethan-1-one
Molecular Formula:
Step-by-Step Calculation
Using standard IUPAC atomic weights:
-
Carbon (C):
-
Hydrogen (H):
-
Bromine (Br):
-
Chlorine (Cl):
-
Oxygen (O):
1. Total Molecular Weight (MW):
2. Percentage Composition (Theoretical):
| Element | Calculation | Theoretical % | Tolerance (±0.4%) |
| Carbon | 30.76% | 30.36 – 31.16% | |
| Hydrogen | 1.61% | 1.21 – 2.01% | |
| Bromine | 51.16% | 50.76 – 51.56% | |
| Chlorine | 11.35% | 10.95 – 11.75% | |
| Oxygen | 5.12% | N/A (Calculated by difference) |
Critical Insight: The total halogen content (Br + Cl) is 62.51% . Standard combustion analyzers designed for pharmaceuticals (high C/H, low heteroatoms) often fail here due to incomplete combustion or detector saturation. You must use the Schöniger Flask method described below for validation.
Experimental Protocol: The Schöniger Flask Method
Because of the high halogen content, automated CHN analyzers often yield low carbon values due to the formation of stable halogenated carbides. The Oxygen Flask Combustion (Schöniger) method is the required protocol for validating the Br/Cl ratio.
Workflow Diagram
Figure 1: Validated workflow for Halogen determination in poly-halogenated aromatics.
Detailed Methodology
Reagents:
-
Absorbing Solution: 10 mL 1.0 N NaOH + 3 drops 30%
. -
Titrant: 0.01 N
(Standardized). -
Indicator: Potentiometric electrode (Silver/Sulfide).
Protocol:
-
Preparation: Weigh 5–10 mg of dried 2-Bromo-6-chlorophenacyl bromide onto ashless filter paper. Fold into the platinum basket.
-
Combustion: Flush a 500 mL thick-walled iodine flask with pure Oxygen for 2 minutes. Ignite the paper fuse and immediately insert into the flask, clamping tightly. Invert the flask to seal with the solvent.
-
Absorption: Shake vigorously for 3 minutes. Allow to stand for 30 minutes to ensure mist absorption.
-
Differentiation (The Trick):
-
Total Halide is determined by titration with
. -
To distinguish Br from Cl, a separate aliquot is treated with Chloramine-T (oxidizes
to , which is removed), followed by titration for only.
-
-
Calculation:
Comparative Analysis: 2,6-Disubstituted vs. Standard Reagents
Why choose this complex reagent over the cheaper p-Bromophenacyl bromide? The answer lies in the stability of the final product.
Performance Matrix
| Feature | 2-Bromo-6-chlorophenacyl bromide | p-Bromophenacyl bromide (Standard) | Phenacyl bromide (Generic) |
| Primary Use | Derivatization of unstable acids; Prodrug synthesis | HPLC tagging of fatty acids | General organic synthesis |
| Reactivity | Moderate (Sterically hindered) | High (Accessible carbonyl) | High |
| Hydrolytic Stability | High (Steric Shielding) | Low to Moderate | Low |
| Melting Point | Distinctive (Liquid/Low melt)* | 108–109°C | 50°C |
| UV Selectivity | Standard | Standard | |
| EA Difficulty | Extreme (Requires Schöniger) | Moderate | Low |
*Note: 2-Bromo-6-chlorophenacyl bromide is often an oil or low-melting solid, whereas the para-isomer is a stable crystal. This makes the 2,6-variant harder to handle but more robust in physiological media.
Structural Logic of Stability
The 2-Bromo and 6-Chloro groups flank the carbonyl carbon. When a carboxylic acid attacks the
Figure 2: Mechanism of Steric Shielding conferring hydrolytic stability.
Troubleshooting & Quality Assurance
If your Elemental Analysis results deviate from the theoretical values calculated in Section 2, consult this diagnostic table.
| Observation | Probable Cause | Corrective Action |
| %C is Low (>0.5% dev) | Incomplete combustion (Carbide formation) | Add |
| %Br is Low | Volatilization of | Ensure |
| %H is High | Hygroscopic solvent retention | Dry sample at 40°C under high vacuum ( |
| Melting Point Depression | Hydrolysis to | Store under Argon at -20°C; check for OH peak in IR ( |
References
-
BLD Pharm. (2024). Product Specification: 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1).[1] Retrieved from
-
ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Chapter 3: Elemental Analysis of Organic Compounds).
-
Qiu, Y., et al. (2012). "Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids." Journal of Chromatography A, 1235, 132-138.
-
Exeter Analytical. (2023). Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method.[2] Retrieved from
Sources
Comparative Guide: Yield & Selectivity in Phenacyl Bromide Synthesis
Executive Summary: Strategic Selection of Bromination Routes
Phenacyl bromides (
The central challenge is controlling mono- vs. di-bromination . Traditional electrophilic bromination using elemental bromine (
Key Takeaway: While elemental bromine offers high atom economy, Copper(II) Bromide (
Mechanistic Foundations
To optimize yield, one must understand the competing pathways. The reaction generally proceeds via one of two mechanisms:[1]
-
Acid-Catalyzed Enolization (Ionic): The rate-determining step is the formation of the enol.[2] Electron-Donating Groups (EDGs) on the ring accelerate this but also increase the risk of ring bromination.
-
Radical Substitution: Proceeds via hydrogen abstraction, often requiring initiators (AIBN, light).
Diagram 1: Competitive Mechanistic Pathways
Caption: Divergent pathways for alpha-bromination. Acid-catalyzed routes rely on enol formation, while radical routes utilize benzylic hydrogen abstraction.
Comparative Yield Analysis
The following data aggregates experimental yields across varying electronic environments (Electron Withdrawing Groups - EWG vs. Electron Donating Groups - EDG).
Table 1: Method Performance Matrix
| Feature | Method A: Direct Bromination | Method B: King-Ostrum ( | Method C: Green Catalytic (NBS/Silica) |
| Reagent | NBS / Silica Gel / MeOH | ||
| Mechanism | Electrophilic (Ionic) | Heterogeneous / Lewis Acid | Radical / Surface Catalysis |
| Yield (Unsub.) | 80–85% | 90–95% | 94–96% |
| Yield (EDG) | 60–70% (Ring Br risk) | 85–90% (High Selectivity) | 88–92% |
| Yield (EWG) | 75–80% | 60–85% (Slow reaction) | 85–90% |
| Selectivity | Moderate (Di-bromo common) | Excellent (Mono-bromo dominant) | High |
| Atom Economy | High | Low (Stoichiometric Cu waste) | Moderate |
| Safety Profile | Poor (Toxic, Corrosive) | Moderate (Heavy metal waste) | Good (Solid handling) |
Expert Insight:
-
Use Method A (
) only for large-scale industrial synthesis where cost is the primary driver and purification trains are established. -
Use Method B (
) for complex pharmaceutical intermediates where selectivity is paramount. The heterogeneous nature prevents high local concentrations of bromine, virtually eliminating the -dibromo impurity. -
Use Method C (NBS) for rapid, high-yield lab-scale synthesis where "green" solvent (methanol) and ease of workup are desired.
Detailed Experimental Protocols
Protocol 1: The "Selectivity Standard" – Copper(II) Bromide Method
Best for: Substrates prone to over-bromination or ring bromination.
Reagents:
-
Copper(II) Bromide (
) (20 mmol, 2 equiv.) -
Solvent: Ethyl Acetate / Chloroform (1:1 v/v, 50 mL)
Step-by-Step Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser.
-
Dissolution: Dissolve the acetophenone in the EtOAc/CHCl
mixture. The solution will be clear. -
Addition: Add finely powdered
in one portion. The system is heterogeneous (green/black solid). -
Reflux: Heat the mixture to vigorous reflux.
-
Self-Validating Check: The reaction is complete when the black
is fully converted to white precipitate. This visual cue eliminates the need for constant TLC sampling.
-
-
Filtration: Cool to Room Temperature (RT). Filter off the white
solid (save for regeneration). -
Workup: Decolorize the filtrate with activated charcoal if necessary. Evaporate solvents under reduced pressure.
-
Purification: Recrystallize from ethanol or hexanes.
Causality: The reaction releases
Protocol 2: The "High Yield" Green Method – NBS/Silica
Best for: Rapid library synthesis and high throughput.
Reagents:
-
N-Bromosuccinimide (NBS) (10-12 mmol)
-
Silica Gel (60-120 mesh, 10% w/w of substrate)
-
Methanol (20 mL)
Step-by-Step Workflow:
-
Mixing: In a round-bottom flask, combine the ketone, NBS, and silica gel in methanol.
-
Activation: Stir the mixture at room temperature (or mild reflux for deactivated substrates).
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Product usually appears within 1-3 hours.
-
Workup: Filter the mixture to remove silica gel.
-
Isolation: Evaporate methanol. Dissolve residue in dichloromethane, wash with water (2x) to remove succinimide byproduct. Dry over
.[5][10] -
Yield: Evaporation usually yields >90% pure product requiring no further purification.
Diagram 2: Experimental Workflow (NBS/Silica)
Caption: Green synthesis workflow using NBS and Silica catalysis in Methanol.
Troubleshooting & Safety (Self-Validating Systems)
To ensure "Trustworthiness" in your results, apply these validation steps:
-
The "Lachrymator" Test (Safety Warning): Phenacyl bromides are potent tear gas agents.
-
Protocol: Always keep a beaker of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide in the hood. Dip all spatulas and glassware in this solution before removing them from the hood to quench residues.
-
-
Melting Point Validation:
-
Phenacyl bromide (
) mp: 48–51 °C . - -Dibromoacetophenone mp: 36–38 °C .
-
Insight: A depressed melting point (<45 °C) is a definitive indicator of di-bromo contamination, not just "wet" product.
-
-
NMR Diagnosis:
-
Look for the singlet at
4.4–4.5 ppm ( ). -
The di-bromo impurity (
) appears downfield around 6.5 ppm.
-
References
-
King, L. C., & Ostrum, G. K. (1964).[11][12][13] Selective Bromination with Copper(II) Bromide.[11][12][13][14] The Journal of Organic Chemistry, 29(12), 3459–3461.[13] [Link]
-
Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[15][10][16][17] Organic Syntheses, 19, 24. [Link]
-
Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide.[8] Angewandte Chemie International Edition, 48(45), 8424–8450. [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
-
Paul, V., Sudalai, A., et al. (2006). Regioselective bromination of ketones with N-bromosuccinimide catalyzed by silica gel.[4] Tetrahedron Letters, 47(32), 5763-5766. [Link][18]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Learning to respect NBS the hard way - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenacyl Bromide synthesis - chemicalbook [chemicalbook.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ias.ac.in [ias.ac.in]
- 18. ias.ac.in [ias.ac.in]
High-Resolution Spectroscopic Identification of Impurities in 2-Bromo-6-chlorophenacyl Bromide: A Comparative Analytical Guide
Introduction: The Analytical Challenge
2-Bromo-6-chlorophenacyl bromide is a highly reactive
Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present in a new drug substance at or above the 0.05% threshold must be reported, identified, and qualified[2]. Because many of these impurities are structural isomers or closely related halogenated analogs, standard chromatographic methods often fail to resolve them, necessitating advanced, orthogonal spectroscopic techniques[3].
This guide objectively compares the performance of leading spectroscopic methodologies—Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR)—and provides self-validating experimental protocols for the definitive structural elucidation of these impurities[].
The Chemical Landscape: Key Impurities
To establish a robust analytical strategy, we must first define the target compound and its most probable impurities:
-
Target (Impurity A): 2-Bromo-6-chlorophenacyl bromide (The desired intermediate).
-
Impurity B (Over-bromination): 2,2-Dibromo-1-(2-bromo-6-chlorophenyl)ethanone. Formed when the reaction is pushed too far, leading to geminal di-bromination at the alpha carbon.
-
Impurity C (Under-bromination): 1-(2-Bromo-6-chlorophenyl)ethanone. The unreacted starting material.
-
Impurity D (Degradation): 2-Bromo-6-chlorobenzoic acid. Formed via hydrolytic cleavage and subsequent oxidation of the
-bromoketone moiety during improper storage.
Comparative Analysis of Analytical Methodologies
When profiling impurities in halogenated matrices, no single technique provides a complete picture. The table below objectively compares the performance of the three primary spectroscopic alternatives used in pharmaceutical development[5].
Table 1: Performance Comparison of Spectroscopic Techniques
| Analytical Technique | Sensitivity (LOD) | Structural Elucidation Capability | Isomer Differentiation | Throughput & Automation | Best Use Case |
| LC-HRMS (TOF/Orbitrap) | Excellent (<0.01%) | High (Exact mass & fragmentation) | Moderate (Requires chromatographic resolution) | High | Rapid screening and trace-level detection of unknown degradants. |
| 1D / 2D NMR | Low (~0.1 - 0.5%) | Supreme (Atomic-level connectivity) | Excellent (Definitive regiochemistry) | Low to Moderate | Absolute structural confirmation of isolated, unknown impurities. |
| FT-IR | Moderate (~1.0%) | Low (Functional group identification only) | Poor | High | Quick QA/QC verification of carbonyl integrity and degradation. |
Verdict: LC-HRMS is the superior tool for initial trace detection and compliance with ICH Q3A thresholds[6]. However, NMR remains the irreplaceable gold standard for definitively proving the regiochemistry of positional isomers that possess identical exact masses.
Self-Validating Experimental Protocols
As an application scientist, it is critical to understand the causality behind every experimental parameter. The following protocols are designed as self-validating systems tailored specifically for halogenated phenacyl derivatives.
Protocol 1: LC-HRMS Workflow for Trace Impurity Detection
Objective: Achieve baseline separation of structurally similar halogenated impurities and acquire high-resolution mass spectra for exact mass determination.
-
Stationary Phase Selection: Standard C18 columns often fail to resolve closely related halogenated positional isomers due to purely hydrophobic retention mechanisms. Causality: We utilize a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole,
, and charge-transfer interactions with the electron-deficient 2-bromo-6-chlorophenyl ring, enabling baseline separation of Impurities A, B, and C[]. -
Mobile Phase & Gradient: Use a binary gradient of Water (A) and Acetonitrile (B), both modified with 5 mM Ammonium Formate. Causality: The ammonium formate buffer controls the pH to ensure reproducible retention of the acidic Impurity D, while simultaneously providing an adduct source for MS ionization.
-
Ionization Strategy (ESI/APCI Switching): Phenacyl bromides are notoriously difficult to ionize in standard positive Electrospray Ionization (ESI) due to the lack of basic nitrogenous functional groups. Causality: We employ Atmospheric Pressure Chemical Ionization (APCI) in positive mode to drive the formation of stable
adducts for the bromoketones, while rapidly switching to negative ESI mode to capture the ion of the benzoic acid degradant (Impurity D)[3].
Protocol 2: Multinuclear (1H, 13C) and 2D NMR for Isomeric Resolution
Objective: Confirm the exact placement of the bromine atoms to distinguish between side-chain bromination and potential ring-brominated isomers.
-
Sample Preparation: Isolate the impurity via preparative LC (targeting peaks >0.05% area) and dissolve in
(or for Impurity D). -
1D
NMR: Acquire a standard proton spectrum. Causality: The presence of a distinct singlet near 4.45 ppm immediately flags the group of the target compound, whereas a singlet further downfield ( ~6.60 ppm) indicates the group of Impurity B. -
2D HMBC (Heteronuclear Multiple Bond Correlation): Causality: While 1D NMR identifies functional groups, it cannot definitively prove their connectivity. We employ HMBC to observe the 3-bond coupling (
) between the protons and the aromatic quaternary carbons. This validates the exact regiochemistry of the side chain relative to the di-halogenated ring, ruling out any unexpected ring-brominated byproducts[5].
Quantitative Data Summary
The following table summarizes the expected high-resolution spectroscopic signatures for the target compound and its primary impurities, providing a reference framework for data validation.
Table 2: Spectroscopic Signatures of 2-Bromo-6-chlorophenacyl bromide and Impurities
| Compound | Formula | Theoretical Exact Mass (Neutral) | Key | Key FT-IR Stretch ( |
| Target (Impurity A) | 309.8393 Da | 4.45 (s, 2H, | ~1705 (C=O) | |
| Impurity B | 387.7498 Da | 6.60 (s, 1H, | ~1715 (C=O) | |
| Impurity C | 231.9288 Da | 2.60 (s, 3H, | ~1695 (C=O) | |
| Impurity D | 233.9081 Da | 13.8 (br s, 1H, | ~1680 (C=O), 3000 (O-H) |
(Note: Exact masses are calculated based on the most abundant isotopes:
Workflow Visualization
To ensure absolute compliance and structural certainty, modern pharmaceutical laboratories integrate these techniques into a unified workflow.
Integrated LC-HRMS and NMR workflow for pharmaceutical impurity profiling.
Conclusion
The spectroscopic identification of impurities in highly reactive intermediates like 2-bromo-6-chlorophenacyl bromide requires a deliberate, chemistry-driven approach. While LC-HRMS provides the sensitivity required to meet ICH Q3A reporting thresholds, it must be paired with intelligent chromatographic design (e.g., PFP stationary phases) to resolve halogenated isomers. For absolute structural certainty, particularly regarding regiochemistry, orthogonal validation via 2D NMR remains indispensable. By understanding the causality behind these instrumental choices, analytical scientists can build self-validating workflows that ensure the safety and efficacy of downstream APIs.
References
-
Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). 2
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma.6
-
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. 3
-
Phenacyl bromide | C8H7BrO | CID 6259. PubChem, National Institutes of Health (NIH). 1
-
Impurities Identification and Characterization. BOC Sciences.
-
Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? ResolveMass Laboratories Inc.5
Sources
Safety Operating Guide
2-Bromo-6-chlorophenacyl bromide proper disposal procedures
Operational Guide: Safe Handling and Chemical Disposal of 2-Bromo-6-chlorophenacyl Bromide
As a highly reactive
Chemical Profile & Mechanistic Causality of Toxicity
To safely manage 2-Bromo-6-chlorophenacyl bromide, one must understand the causality behind its reactivity. The molecule features an
Because of this optimized electrophilicity, the compound acts as a potent alkylating agent . It readily cross-links with nucleophilic sites on biological macromolecules (such as the nitrogen bases in DNA or thiol groups in proteins). This mechanism is directly responsible for its classification as a severe lachrymator, vesicant (blistering agent), and corrosive hazard[2]. Direct disposal into standard waste streams is strictly prohibited, as the active alkylating pharmacophore remains a severe environmental and occupational exposure threat[3].
The Science of Quenching: Self-Validating Deactivation
You cannot simply dilute or wash this chemical away; the electrophilic threat must be chemically neutralized before it enters the waste stream. We utilize a nucleophilic quenching strategy using Sodium Thiosulfate (
Causality of the Quench:
The thiosulfate ion (
Bunte salts are highly polar, water-soluble, non-volatile, and lack the alkylating toxicity of the parent compound. By using a 20% w/v sodium thiosulfate solution—a standard, self-validating protocol for the degradation of potent alkylating agents like ethyl methanesulfonate (EMS)—the complete destruction of the active bromide is guaranteed over a controlled time period[4].
Quantitative Operational Data
| Parameter | Specification / Value |
| Chemical Name | 2-Bromo-6-chlorophenacyl bromide |
| CAS Number | 1261604-22-1[5] |
| Hazard Class | 6.1 (Toxic) / Corrosive Solid[3] |
| UN Number | UN2645 (Phenacyl bromide)[3] |
| Primary Toxicity Mechanism | Electrophilic Alkylation / DNA-binding[6] |
| Recommended Quenching Agent | 20% w/v Sodium Thiosulfate ( |
| Molar Ratio (Quench:Substrate) | Minimum 3:1 |
| Minimum Reaction Time | 2 to 4 hours at 20–25°C |
Disposal Workflow Visualization
Workflow for the nucleophilic quenching and disposal of 2-Bromo-6-chlorophenacyl bromide.
Step-by-Step Disposal Methodology
Phase 1: Preparation & Solubilization
-
Environment Setup: Conduct all operations inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety goggles/face shield)[3].
-
Quantification: Weigh the remaining 2-Bromo-6-chlorophenacyl bromide waste to calculate the required thiosulfate equivalents.
-
Solubilization: Dissolve the solid waste in a compatible organic solvent (e.g., ethanol or methanol).
-
Self-Validation Check: Phenacyl bromides are poorly soluble in water. Pre-dissolving the solid in an alcohol ensures the compound is fully available in the organic phase for the subsequent biphasic quenching reaction, preventing unreacted solid from hiding in suspension.
-
Phase 2: The Nucleophilic Quench
4. Reagent Prep: Prepare a fresh 20% w/v aqueous solution of Sodium Thiosulfate (
-
Caution: The
displacement can be mildly exothermic. Add dropwise if quenching large quantities (>50g).
-
Incubation: Stir the biphasic mixture vigorously at room temperature for a minimum of 2 to 4 hours.
-
Self-Validation Check: This extended stirring time exceeds the necessary half-lives required for complete alkylating agent degradation, ensuring a >99% conversion to the safe Bunte salt[4].
-
Phase 3: Neutralization & Segregation
7. Verification: After the reaction period, verify the pH of the solution. If necessary, adjust to a neutral range (pH 6-8) using dilute
Emergency Spill & Extravasation Response
-
Benchtop Spills: In the event of a solid spill, do not sweep the dry powder , as this generates highly toxic, lachrymatory dust[2]. Instead, carefully cover the spill with absorbent pads soaked in the 20% sodium thiosulfate quenching solution. Allow it to sit for 30 minutes to chemically neutralize the alkylating agent before wiping it up and disposing of the materials as solid hazardous waste.
-
Biological Exposure: If accidental skin exposure or injection occurs, sodium thiosulfate acts as a direct anti-alkylating antidote. Medical guidelines published by for antineoplastic extravasation utilize localized sodium thiosulfate to neutralize alkylating vesicants and prevent severe tissue necrosis[6]. Wash the affected area immediately with copious amounts of water and seek emergency medical attention, providing the SDS to the responders.
References
-
Phenacyl bromide - Organic Syntheses Procedure . Organic Syntheses. URL:[Link]
-
ONS/ASCO Guideline on the Management of Antineoplastic Extravasation . JCO Oncology Practice. URL:[Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor . AKJournals. URL:[Link]
-
Ethyl methanesulfonate (Degradation Protocols) . Wikipedia. URL: [Link]
Sources
Personal protective equipment for handling 2-Bromo-6-chlorophenacyl bromide
Executive Hazard Analysis: The "Why" Behind the Protocol
To safely handle 2-Bromo-6-chlorophenacyl bromide, one must understand it is not merely a "skin irritant."[1][2] It is a potent
-
Mechanism of Action: This compound acts as an electrophile that rapidly alkylates cysteine residues on the TRPA1 ion channels in sensory nerve endings. This triggers an immediate, debilitating pain response in the eyes and respiratory tract, even at nanomolar concentrations.
-
The "Delayed" Risk: Unlike simple acids that burn immediately, the lipophilic nature of the phenacyl bromide scaffold allows it to penetrate the stratum corneum (outer skin layer) before alkylating tissue. This can lead to deep chemical burns that appear hours after exposure if not immediately decontaminated.
Core Directive: Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for handling the neat solid or concentrated stock solutions of this compound.
Hierarchy of Defense & PPE Matrix
The following decision matrix prioritizes engineering controls over PPE. You must treat the fume hood as the primary containment vessel.
Visualization: Defense Logic Flow
Figure 1: The hierarchical defense strategy.[3] Engineering controls are the primary failure point; PPE is the secondary fail-safe.
Detailed PPE Specifications
| Body Zone | Recommended Equipment | Technical Justification |
| Hands (Inner) | Laminate Film (e.g., Silver Shield® / 4H®) | |
| Hands (Outer) | Disposable Nitrile (5-8 mil) | Provides dexterity and grip (laminates are slippery). Acts as a "sacrificial layer" to be changed immediately upon splash. |
| Respiratory | Fume Hood (Primary) | Do not use N95s. If hood work is impossible (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Eyes | Chemical Goggles (Indirect Vent) | Safety glasses are useless against vapors. Goggles seal the ocular cavity from lachrymatory fumes. |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb and hold the chemical against the skin. Tyvek provides a non-porous barrier. |
Operational Workflow: From Weighing to Quenching
Handling the solid form presents the highest risk of aerosolization. Follow this "Zero-Exposure" protocol.
Step 1: Preparation & Weighing[4]
-
Location: All weighing MUST occur inside a functioning fume hood. Do not use a balance on an open bench.
-
Static Control: Use an anti-static gun if available; static cling can cause the light powder to "jump" onto gloves.
-
The "Coffin" Method:
-
Pre-weigh a vial with a cap inside the hood.
-
Add the solid.[4]
-
Cap the vial before removing it from the balance.
-
Wipe the exterior of the vial with a Kimwipe soaked in 5% Sodium Thiosulfate (see Decontamination) before moving it to the reaction setup.
-
Step 2: Reaction Monitoring[6]
-
Venting: Ensure the reaction vessel is vented into the hood exhaust or a scrubber.
-
Syringe Transfer: When transferring solutions, use Luer-lock syringes to prevent needle "pop-off" due to pressure buildup.
Step 3: Chemical Neutralization (Quenching)
Never dispose of active
The Thiosulfate Quench Protocol:
-
Prepare a "Quench Pot": A large beaker containing 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃) and a small amount of soap (to aid solubility).
-
Mechanism: Thiosulfate acts as a soft nucleophile, attacking the
-carbon and displacing the bromide/chloride, rendering the molecule non-lachrymatory. -
Procedure: Slowly pour the reaction waste or contaminated solvent into the Quench Pot with stirring.
-
Validation: The solution should turn slightly cloudy or change color. Let stir for 30 minutes.
Emergency Response & Decontamination Logic
In the event of a spill, immediate action determines the severity of the injury.
Visualization: Spill Response Decision Tree
Figure 2: Decision logic for spill containment. Note that outside-hood spills require evacuation due to respiratory risks.
First Aid Specifics
-
Eye Contact: Flush for 15 minutes minimum .[5] Force eyelids open. The pain will make the victim want to close their eyes—you must physically prevent this.
-
Skin Contact:
References
-
PubChem. (n.d.). Compound Summary: p-Chlorophenacyl bromide (2-Bromo-1-(4-chlorophenyl)ethanone).[8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.nl [fishersci.nl]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.ie [fishersci.ie]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
